4-Bromo-2,3-difluorobenzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRQHKDRZNGUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,3-difluorobenzyl bromide (CAS 162744-56-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on 4-Bromo-2,3-difluorobenzyl bromide (CAS 162744-56-1), a halogenated aromatic compound of interest in synthetic organic chemistry and drug discovery. Due to the limited publicly available data for this specific compound, this guide also draws logical inferences from closely related analogs and general chemical principles relevant to the compound's structure and functional groups.
Core Properties and Specifications
This compound is a disubstituted toluene derivative containing both bromine and fluorine atoms, as well as a reactive benzyl bromide functional group. These features make it a potentially valuable building block for the synthesis of complex organic molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 162744-56-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₄Br₂F₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 285.91 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥98% (Min, HPLC) | --INVALID-LINK-- |
| Moisture | ≤0.5% Max | --INVALID-LINK-- |
| Storage | Keep in dark place, inert atmosphere, room temperature. | --INVALID-LINK-- |
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers acquiring this compound should perform their own analytical characterization to confirm its identity and purity.
Synthesis and Reactivity
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry transformations and patent literature for analogous compounds. The most common method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative.
A potential synthetic workflow is outlined below:
4-Bromo-2,3-difluorobenzyl bromide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physicochemical properties of 4-Bromo-2,3-difluorobenzyl bromide, a compound of interest in synthetic chemistry and drug discovery.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized in the table below. These values are essential for reaction stoichiometry, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₇H₄Br₂F₂ |
| Molecular Weight | 285.91 g/mol |
| CAS Number | 162744-56-1[1] |
Logical Relationship of Compound Properties
The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-difluorobenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility as a building block stems from the presence of multiple reactive sites: the benzylic bromide, which is susceptible to nucleophilic substitution, and the substituted aromatic ring, which can undergo various coupling reactions. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications.
This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra in the public domain, this guide focuses on high-quality predicted data generated from reputable computational models.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| CH₂ | 4.55 | s | - |
| Ar-H (Position 5) | 7.35 | dd | J(H-H) = 8.4, J(H-F) = 6.8 |
| Ar-H (Position 6) | 7.18 | t | J(H-H) = 8.1 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| CH₂ | 29.8 |
| C-Br (Position 4) | 114.5 (d, J=3.5 Hz) |
| C-F (Position 2) | 149.8 (dd, J=250.2, 14.1 Hz) |
| C-F (Position 3) | 151.2 (dd, J=252.5, 13.8 Hz) |
| C-CH₂Br (Position 1) | 129.5 (dd, J=10.2, 3.1 Hz) |
| C-H (Position 5) | 128.7 (d, J=4.6 Hz) |
| C-H (Position 6) | 124.9 (d, J=3.2 Hz) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 2950-2850 | Weak |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-F stretch | 1280-1200 | Strong |
| C-Br stretch (benzyl) | 1220-1200 | Medium |
| C-Br stretch (aromatic) | 1070-1030 | Medium |
| CH₂ bend | 1450-1430 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectrum for this compound would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 284, 286, 288 | High | Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms. |
| [M-Br]⁺ | 205, 207 | High | Loss of one bromine atom from the molecular ion. |
| [C₇H₄F₂Br]⁺ | 205, 207 | High | Tropylium ion fragment. |
| [C₇H₄F₂]⁺ | 126 | Medium | Loss of both bromine atoms. |
Computational Protocols
The spectroscopic data presented in this guide were generated using computational chemistry software and databases. The following outlines the general methodologies employed for these predictions.
NMR Spectra Prediction
Predicted ¹H and ¹³C NMR spectra were calculated using a combination of empirical and quantum mechanical methods. Chemical shifts are typically predicted based on large databases of known structures and their experimental spectra, utilizing algorithms such as HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning models. The structure of this compound was first drawn in a chemical drawing software and then submitted to the prediction engine. The prediction algorithm analyzes the chemical environment of each proton and carbon atom, considering through-bond and through-space effects of the substituents to estimate the chemical shifts and coupling constants.
IR Spectrum Prediction
The prediction of the IR spectrum was performed using computational methods based on density functional theory (DFT). The geometry of the this compound molecule was first optimized to find its lowest energy conformation. Subsequently, a frequency calculation was performed on the optimized structure to determine the vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are then plotted to generate the predicted IR spectrum.
Mass Spectrum Prediction
The prediction of the mass spectrum involves the in-silico fragmentation of the this compound molecule. The process starts with the generation of the molecular ion. Then, a set of fragmentation rules, based on known chemical principles and extensive mass spectral libraries, is applied to the molecular ion and subsequent fragment ions. This process generates a fragmentation tree, and the mass-to-charge ratio (m/z) of the most stable and likely fragments are predicted, along with their relative abundances.
Visualization of Spectroscopic Identification
The following diagram illustrates the logical workflow for the identification of this compound based on its key spectroscopic features.
Caption: Workflow for the structural elucidation of this compound.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While predicted data is a valuable tool, experimental verification remains the gold standard for structural confirmation. Researchers are encouraged to acquire experimental data for this compound to validate and supplement the information presented herein.
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR chemical shifts for 4-Bromo-2,3-difluorobenzyl bromide. Due to the absence of direct experimental spectra in publicly available literature, this document presents a comprehensive estimation of the chemical shifts based on the analysis of structurally analogous compounds. This guide also includes a standardized experimental protocol for acquiring the ¹H NMR spectrum of the title compound.
Predicted ¹H NMR Data of this compound
The chemical structure of this compound contains two distinct proton environments: the benzylic protons (-CH₂Br) and the aromatic protons on the substituted ring. The predicted chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -CH₂Br | ~4.5 - 4.7 | Singlet (s) | N/A |
| Ar-H5 | ~7.3 - 7.5 | Triplet of doublets (td) or Multiplet (m) | J(H5-H6) ≈ 8-9 Hz, J(H5-F3) ≈ 6-8 Hz |
| Ar-H6 | ~7.1 - 7.3 | Doublet of doublets (dd) or Multiplet (m) | J(H6-H5) ≈ 8-9 Hz, J(H6-F2) ≈ 1-2 Hz |
Rationale for Predicted Chemical Shifts
The estimation of the ¹H NMR chemical shifts for this compound is derived from the experimental data of structurally related compounds. The electron-withdrawing effects of the bromine and fluorine substituents, as well as the bromomethyl group, significantly influence the chemical environment of the aromatic and benzylic protons.
Analysis of Structurally Similar Compounds
To provide a robust estimation, the ¹H NMR data of the following compounds were analyzed:
| Compound | -CH₂Br (ppm) | Aromatic Protons (ppm) | Solvent |
| 4-Bromo-2-fluorobenzyl bromide | 4.46 (s) | 7.25-7.29 (m, 3H) | CDCl₃ |
| 2,3-Difluorobenzyl bromide | Not specified | Not specified | CDCl₃ |
| 2,4-Difluorobenzyl bromide | 4.47 (s) | 6.81-7.36 (m, 3H) | CDCl₃ |
| 2,6-Difluorobenzyl bromide | 4.55 (s) | 6.90-7.35 (m, 3H) | CDCl₃ |
-
Benzylic Protons (-CH₂Br): The chemical shift of the benzylic protons is consistently observed in the range of 4.45-4.55 ppm in the reference compounds. The presence of two adjacent fluorine atoms in the target molecule is expected to have a minor deshielding effect, leading to a slightly downfield shift. Therefore, a chemical shift in the range of 4.5 - 4.7 ppm is predicted for the -CH₂Br protons of this compound. These protons are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
Aromatic Protons (Ar-H): The substitution pattern on the aromatic ring of this compound dictates a more complex splitting pattern for the two remaining aromatic protons (H-5 and H-6).
-
H-5: This proton is situated between a bromine atom and a hydrogen atom (H-6) and is also coupled to the fluorine atom at position 3. This will likely result in a triplet of doublets or a more complex multiplet. Its chemical shift is anticipated to be in the downfield region of the aromatic spectrum, approximately 7.3 - 7.5 ppm , due to the deshielding effects of the adjacent halogens.
-
H-6: This proton is adjacent to the bromomethyl group and H-5, and will also experience coupling to the fluorine atom at position 2. This will likely result in a doublet of doublets or a multiplet. Its chemical shift is predicted to be slightly upfield compared to H-5, in the range of 7.1 - 7.3 ppm .
-
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is a common solvent for this type of compound.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.
2. NMR Spectrometer Setup:
- The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.
- The spectrometer should be properly tuned and shimmed to achieve optimal resolution and line shape.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
- Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
- Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are usually sufficient to obtain a good signal-to-noise ratio.
- Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
- The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum should be phase-corrected and baseline-corrected.
- The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).
- Integration of the signals should be performed to determine the relative ratios of the different types of protons.
- Analysis of the splitting patterns (multiplicities) and coupling constants will provide information about the connectivity of the protons in the molecule.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound with the non-equivalent protons labeled.
Figure 1. Chemical structure of this compound.
An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-Bromo-2,3-difluorobenzyl bromide. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents a predicted spectrum based on established computational methods, alongside a detailed, generalized experimental protocol for acquiring such data. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were generated using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference. The carbon atoms are numbered as indicated in the accompanying molecular structure diagram.
Molecular Structure:
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 138.1 |
| C2 | 149.5 (d, J(C-F) ≈ 250 Hz) |
| C3 | 151.0 (d, J(C-F) ≈ 250 Hz) |
| C4 | 129.2 |
| C5 | 125.8 |
| C6 | 118.5 |
| C7 (-CH₂Br) | 31.5 |
Note: The chemical shifts for C2 and C3 are expected to appear as doublets due to one-bond coupling with the adjacent fluorine atoms. The predicted coupling constants (J) are approximate.
Experimental Protocol for ¹³C NMR Spectroscopy
This section outlines a standard methodology for the acquisition of a ¹³C NMR spectrum, applicable to compounds such as this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-50 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be inert towards the sample.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is from several hundred to several thousand scans.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Logical Workflow for ¹³C NMR Spectral Analysis
The following diagram illustrates the logical workflow involved in the ¹³C NMR spectral analysis of a chemical compound.
An In-depth Technical Guide to the FT-IR Peak Identification of 4-Bromo-2,3-difluorobenzyl bromide
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 4-Bromo-2,3-difluorobenzyl bromide. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis to aid in the structural elucidation and quality control of this compound.
Molecular Structure and Expected Vibrational Modes
This compound is a polysubstituted aromatic compound with the chemical formula C₇H₄Br₂F₂. Its structure consists of a benzene ring substituted with a bromine atom, two fluorine atoms, and a bromomethyl group. The primary vibrational modes detectable by FT-IR spectroscopy arise from the stretching and bending of the bonds within its functional groups: the aromatic ring, carbon-fluorine bonds, carbon-bromine bonds, and the methylene group.
Predicted FT-IR Peak Assignments
The following table summarizes the predicted characteristic FT-IR absorption bands for this compound based on established group frequencies for similar chemical structures.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100–3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2970–2920 | Asymmetric CH₂ Stretch | Methylene (-CH₂Br) | Medium to Weak |
| 2880–2850 | Symmetric CH₂ Stretch | Methylene (-CH₂Br) | Medium to Weak |
| 2000–1665 | Overtone/Combination Bands | Substituted Aromatic Ring | Weak |
| 1600–1585 | C-C Stretch (in-ring) | Aromatic Ring | Medium to Strong |
| 1500–1400 | C-C Stretch (in-ring) | Aromatic Ring | Medium to Strong |
| 1470–1430 | CH₂ Scissoring (Bending) | Methylene (-CH₂Br) | Medium |
| 1300–1150 | C-H Wag (-CH₂X) | Methylene (-CH₂Br) | Medium |
| 1250–1000 | C-F Stretch | Aryl Fluoride | Strong |
| 900–675 | C-H Out-of-Plane (OOP) Bending | Aromatic Ring | Strong |
| 690–515 | C-Br Stretch | Alkyl Bromide (-CH₂Br) | Strong |
| ~600-500 | C-Br Stretch | Aryl Bromide | Strong |
Detailed Interpretation of Spectral Regions
-
Aromatic C-H and C-C Vibrations: The presence of the aromatic ring will be confirmed by weak to medium C-H stretching bands just above 3000 cm⁻¹[1][2][3]. The characteristic in-ring C-C stretching vibrations are expected to appear as a series of bands in the 1600-1400 cm⁻¹ region[1][2][4][5]. The specific pattern of weak overtone and combination bands between 2000 cm⁻¹ and 1665 cm⁻¹ can be indicative of the substitution pattern on the benzene ring[1][2][6][7].
-
Aliphatic C-H Vibrations: The methylene (-CH₂Br) group will exhibit characteristic asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹. Additionally, a prominent CH₂ scissoring (bending) vibration is expected around 1470-1430 cm⁻¹. A C-H wagging vibration for the methylene group attached to a halogen is typically observed in the 1300-1150 cm⁻¹ range[2].
-
Carbon-Halogen Vibrations:
-
C-F Bonds: The two C-F bonds on the aromatic ring are expected to produce strong absorption bands in the 1250-1000 cm⁻¹ region due to the high electronegativity of fluorine[8].
-
C-Br Bonds: Two distinct C-Br stretching vibrations are anticipated. The C-Br stretch of the bromomethyl group (alkyl bromide) typically appears in the 690-515 cm⁻¹ range[2][9]. The C-Br stretch of the bromine atom directly attached to the aromatic ring (aryl bromide) will also fall in a similar low-frequency region, often between 600 and 500 cm⁻¹.
-
-
Substitution Pattern and Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule as a whole[2][10]. The out-of-plane (OOP) C-H bending vibrations between 900 cm⁻¹ and 675 cm⁻¹ are particularly sensitive to the substitution pattern of the aromatic ring[1][2][5][6]. For a 1,2,3,4-tetrasubstituted benzene ring, the specific pattern of these OOP bands can provide confirmatory evidence of the isomer's structure.
Experimental Protocol for FT-IR Analysis
A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:
Method: Attenuated Total Reflectance (ATR)
ATR is a common and simple method for acquiring FT-IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the FT-IR spectrometer, such as a Bruker Tensor 27 or a JASCO FT/IR-4200, is powered on and has undergone its startup diagnostics.
-
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The ATR correction algorithm may be applied to the data to produce a spectrum that more closely resembles a traditional transmission spectrum.
Logical Workflow for Peak Identification
The following diagram illustrates the logical workflow for identifying the characteristic peaks in the FT-IR spectrum of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectra-analysis.com [spectra-analysis.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Technical Guide: Stability and Storage of 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-2,3-difluorobenzyl bromide is a reactive benzyl bromide derivative. Based on analogous compounds, it is expected to be a moisture-sensitive and corrosive solid. Proper storage and handling are crucial to maintain its chemical integrity and ensure the safety of laboratory personnel. Key recommendations include storage in a cool, dry, and well-ventilated area under an inert atmosphere, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and metals.
Inferred Stability Profile
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and its reactivity with nucleophiles. Benzyl bromides are generally lachrymatory and corrosive. The presence of electron-withdrawing fluorine atoms on the benzene ring can affect the reactivity of the benzylic bromide.
Key Stability Concerns:
-
Moisture Sensitivity: Like many benzyl bromides, this compound is expected to be sensitive to moisture.[1][2] Hydrolysis can lead to the formation of 4-Bromo-2,3-difluorobenzyl alcohol and hydrobromic acid, thus degrading the material and creating a corrosive environment.
-
Thermal Decomposition: While specific decomposition temperatures are not available, heating can cause decomposition, leading to the release of hazardous vapors, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[1][3]
-
Incompatible Materials: Contact with strong bases, oxidizing agents, alcohols, amines, and metals can lead to vigorous reactions and decomposition.[1][4]
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on data from similar compounds.
Quantitative Storage Parameters
| Parameter | Recommended Condition | Rationale & Source Analogs |
| Storage Temperature | 2-8°C[5] | Storing at refrigerated temperatures minimizes the rate of potential decomposition reactions. (Analog: 4-Bromo-2-fluorobenzyl bromide) |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[1][5] | Prevents reaction with atmospheric moisture and oxygen. (Analogs: 2-Fluorobenzyl bromide, 4-Bromo-2-fluorobenzyl bromide) |
| Environment | Dry, cool, and well-ventilated place.[1][2][3][6] | Minimizes exposure to moisture and heat, and ensures safe dispersal of any potential vapors. (General recommendation for substituted benzyl bromides) |
| Container | Tightly closed containers.[1][2][3][6] | Prevents ingress of moisture and air. (General recommendation for substituted benzyl bromides) |
| Storage Area | Designated corrosives area.[1][2][3][4] | Segregates the compound from incompatible materials and ensures appropriate safety measures are in place. (General recommendation for corrosive materials) |
Incompatible Materials
To prevent degradation and hazardous reactions, avoid storing this compound with the following:
Experimental Protocols for Stability Assessment
While specific experimental data for this compound is unavailable, a general approach to assessing the stability of a new or poorly characterized chemical compound would involve the following:
General Protocol for Accelerated Stability Study:
-
Sample Preparation:
-
Procure a high-purity sample of the compound.
-
Characterize the initial purity using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Distribute aliquots of the sample into vials suitable for the chosen storage conditions.
-
-
Storage Conditions:
-
Store samples under a range of controlled temperature and humidity conditions. For example:
-
Refrigerated: 2-8°C
-
Room Temperature: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% RH
-
-
Include control samples stored under ideal conditions (e.g., -20°C, inert atmosphere).
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, analyze the samples using the same analytical methods established at the beginning of the study (HPLC, GC, NMR).
-
Quantify the appearance of any degradation products.
-
Characterize the structure of major degradants, if possible, using techniques like Mass Spectrometry (MS).
-
-
Data Evaluation:
-
Plot the concentration of the parent compound and degradation products over time for each storage condition.
-
Determine the rate of degradation and estimate the shelf-life under various conditions.
-
Visualized Workflows
Logical Workflow for Storage and Handling
Caption: Recommended workflow for the storage and handling of this compound.
This guide provides a comprehensive overview of the inferred stability and recommended storage conditions for this compound, based on the properties of structurally related compounds. Adherence to these guidelines will help ensure the material's integrity and promote a safe laboratory environment.
References
4-Bromo-2,3-difluorobenzyl bromide safety data sheet (SDS) and handling
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,3-difluorobenzyl bromide
Compound Identification and Properties
This compound is a halogenated aromatic compound used as a building block in organic synthesis. Due to the lack of specific data for the target compound, the physical and chemical properties of closely related isomers are presented for reference.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value | Source / Notes |
| IUPAC Name | 1-(Bromomethyl)-4-bromo-2,3-difluorobenzene | - |
| Molecular Formula | C₇H₄Br₂F₂ | - |
| Molecular Weight | 285.92 g/mol | Calculated |
| CAS Number | 142743-33-3 | - |
| Appearance | White to pale cream crystals or powder | Based on 4-Bromo-2-fluorobenzyl bromide[1] |
| Melting Point | 33.0 - 39.0 °C | For 4-Bromo-2-fluorobenzyl bromide[1] |
| Boiling Point | Data not available | - |
| Density | ~1.6 g/mL | Based on various difluorobenzyl bromide isomers |
Hazard Identification and Classification
Based on the hazard profiles of analogous compounds, this compound should be considered a highly hazardous substance. The primary hazards are severe corrosivity to skin and eyes, acute toxicity, and respiratory irritation. It is also a lachrymator (a substance that causes tearing).
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Skin Corrosion / Irritation | 1B | H314 | Causes severe skin burns and eye damage.[2][3][4] |
| Acute Toxicity, Oral | 3 (Assumed) | H301 | Toxic if swallowed.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation.[3] |
The signal word for this combination of hazards is "Danger" .
Handling and Storage
Safe handling and storage are critical to minimize exposure risk. All operations involving this compound must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield.
-
Skin and Body Protection: A flame-retardant lab coat must be worn. Ensure full coverage of arms and torso.
-
Respiratory Protection: If there is any risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Protect from moisture, as benzyl bromides can react with water.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Emergency and First-Aid Procedures
Immediate and decisive action is required in the event of any exposure. Ensure eyewash stations and safety showers are unobstructed and tested regularly.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
The following decision tree illustrates the appropriate first-aid response.
Accidental Release Measures
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent followed by soap and water.
-
Major Spill: Evacuate the area immediately. Alert personnel and contact the institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
Experimental Protocols and Methodologies
No specific experimental protocols for the synthesis or use of this compound were found that included detailed safety procedures. Researchers must develop a site-specific hazard assessment and experimental plan that incorporates the handling precautions outlined in this guide before commencing any work. All reactions should be conducted on the smallest scale possible to minimize risk.
References
Reactivity Profile of 4-Bromo-2,3-difluorobenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 4-Bromo-2,3-difluorobenzyl bromide (CAS No. 162744-56-1). Due to its specific substitution pattern, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document summarizes its known chemical properties, expected reactivity based on its structural features, and provides illustrative experimental protocols for its synthesis and typical reactions by drawing analogies from closely related compounds. The information is intended to assist researchers in effectively utilizing this reagent in their synthetic endeavors.
Chemical and Physical Properties
This compound is a halogenated aromatic compound. While extensive experimental data for this specific isomer is not widely published, its physical and chemical properties can be estimated based on available data for similar compounds and general chemical principles.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 162744-56-1 | Capot Chemical[1] |
| Molecular Formula | C₇H₄Br₂F₂ | Capot Chemical[1] |
| Molecular Weight | 285.91 g/mol | Capot Chemical[1] |
| Appearance | Not specified (expected to be a solid or liquid) | - |
| Purity | ≥ 98% (Min, HPLC) | Capot Chemical[1] |
| Moisture | ≤ 0.5% Max | Capot Chemical[1] |
Reactivity Profile
The reactivity of this compound is primarily dictated by two key functional groups: the benzylic bromide and the substituted aromatic ring.
Benzylic Bromide Reactivity
The benzylic bromide moiety (-CH₂Br) is the most reactive site for nucleophilic substitution. The carbon atom is electrophilic due to the electron-withdrawing nature of the bromine atom. This makes the compound an excellent substrate for a variety of nucleophiles.
Expected Nucleophilic Substitution Reactions:
-
With Amines: Reaction with primary or secondary amines is expected to yield the corresponding substituted benzylamines. These reactions are fundamental in the synthesis of many biologically active molecules.
-
With Alkoxides/Phenoxides: Williamson ether synthesis can be employed to form benzyl ethers by reacting with alkoxides or phenoxides.
-
With Cyanide: Substitution with cyanide ions (e.g., from NaCN or KCN) would lead to the formation of the corresponding benzyl nitrile, a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
With Azide: Reaction with sodium azide would produce the corresponding benzyl azide, which is a precursor for the synthesis of triazoles via "click" chemistry or can be reduced to a primary amine.
-
With Carboxylates: Esterification can be achieved by reacting with carboxylate salts to form benzyl esters.
The reactivity in these Sₙ2 reactions is influenced by the steric hindrance around the benzylic carbon and the electronic effects of the substituents on the aromatic ring. The fluorine atoms at the 2- and 3-positions are electron-withdrawing, which can slightly influence the stability of the transition state.
Aromatic Ring Reactivity
The aromatic ring of this compound contains three different halogen substituents (Br, F, F), which influences its reactivity in electrophilic and nucleophilic aromatic substitution, as well as in cross-coupling reactions.
-
Cross-Coupling Reactions: The carbon-bromine bond on the aromatic ring is a prime site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The fluorine atoms can modulate the electronic properties of the aryl group, which can influence the rates and outcomes of these coupling reactions.
-
Grignard Reagent Formation: The aryl bromide can be converted into a Grignard reagent by reaction with magnesium metal. The resulting organometallic species is a powerful nucleophile that can react with a wide range of electrophiles. However, the presence of the reactive benzylic bromide would need to be considered and potentially protected.
Experimental Protocols
Illustrative Synthesis of 4-Bromo-2-fluorobenzyl bromide
This procedure describes the bromination of 4-bromo-2-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.
Reaction Scheme:
Figure 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide.
Materials:
-
4-Bromo-2-fluorotoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon tetrachloride (10 mL).
-
Add N-bromosuccinimide (1.07 g, 6.05 mmol) and azobisisobutyronitrile (83 mg, 0.50 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 13 hours.
-
After the reaction is complete, cool the mixture to room temperature. A solid (succinimide) will precipitate.
-
Collect the solid by filtration and wash it with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash it several times with water to remove any remaining succinimide and other water-soluble impurities.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, 4-bromo-1-(bromomethyl)-2-fluorobenzene, can be further purified by recrystallization or chromatography if necessary. An 89% yield has been reported for this transformation.[2]
Characterization Data for 4-Bromo-2-fluorobenzyl bromide (for comparison):
-
¹H-NMR (300 MHz, CDCl₃): δ 7.51-7.41 (m, 1H), 7.09 (d, J=9.0 Hz, 1H), 6.99 (d, J=8.2 Hz, 1H), 4.34 (s, 2H).[2]
Reaction Workflows
Due to the lack of specific, complex published experimental workflows involving this compound, a generalized workflow for its application in the synthesis of a hypothetical drug candidate is presented below. This illustrates the logical flow from the starting material to a more complex molecule.
Figure 2: Generalized synthetic workflow.
This diagram illustrates a common two-step sequence where this compound first undergoes a nucleophilic substitution at the benzylic position, followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position to build a more complex molecular structure.
Safety Information
This compound is expected to be a hazardous substance, similar to other benzyl bromides which are often lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity is characterized by the facile nucleophilic displacement of the benzylic bromide and the potential for various transformations on the substituted aromatic ring. While detailed reactivity data for this specific isomer is limited in publicly accessible literature, its chemical behavior can be reliably predicted based on the known reactivity of analogous compounds. This guide provides a foundational understanding to aid researchers in the strategic application of this valuable building block. Further experimental investigation is warranted to fully elucidate its reactivity profile and expand its synthetic utility.
References
Methodological & Application
Synthesis of 4-Bromo-2,3-difluorobenzyl bromide: A Detailed Protocol for Pharmaceutical and Agrochemical Research
Application Note: This document provides a comprehensive, three-step synthetic protocol for the preparation of 4-Bromo-2,3-difluorobenzyl bromide, a key intermediate for the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 1-bromo-2,3-difluorobenzene, and proceeds through formylation, reduction, and subsequent bromination to yield the target compound. This protocol is specifically designed for researchers and professionals in the fields of drug development and chemical synthesis.
I. Synthetic Pathway Overview
The synthesis of this compound from 1-bromo-2,3-difluorobenzene is accomplished via a three-step reaction sequence:
-
Step 1: Formylation of 1-bromo-2,3-difluorobenzene to yield 4-bromo-2,3-difluorobenzaldehyde. This is achieved through an electrophilic aromatic substitution, specifically the Vilsmeier-Haack reaction.
-
Step 2: Reduction of 4-bromo-2,3-difluorobenzaldehyde to 4-bromo-2,3-difluorobenzyl alcohol using a mild reducing agent.
-
Step 3: Bromination of 4-bromo-2,3-difluorobenzyl alcohol to the final product, this compound, utilizing N-bromosuccinimide and triphenylphosphine.
II. Experimental Protocols
Step 1: Synthesis of 4-bromo-2,3-difluorobenzaldehyde
Protocol: Vilsmeier-Haack Formylation
This procedure outlines the introduction of a formyl group onto the 1-bromo-2,3-difluorobenzene ring.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 1-bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 50 | 9.65 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 | 11.0 g (11.6 mL) |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 60 | 9.20 g (5.6 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |
| Saturated sodium bicarbonate solution | NaHCO₃ | - | - | As needed |
| Anhydrous magnesium sulfate | MgSO₄ | - | - | As needed |
Procedure:
-
To a stirred solution of 1-bromo-2,3-difluorobenzene (50 mmol) in dichloromethane (50 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (60 mmol) to N,N-dimethylformamide (150 mmol) at 0 °C to form the Vilsmeier reagent.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-bromo-2,3-difluorobenzene over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2,3-difluorobenzaldehyde.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 70-80%
Step 2: Synthesis of 4-bromo-2,3-difluorobenzyl alcohol
Protocol: Aldehyde Reduction
This protocol details the reduction of the formyl group of 4-bromo-2,3-difluorobenzaldehyde to a primary alcohol.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 4-bromo-2,3-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 35 | 7.74 g |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 17.5 | 0.66 g |
| Methanol | CH₄O | 32.04 | - | 100 mL |
| Deionized water | H₂O | - | - | As needed |
| 1 M Hydrochloric acid | HCl | - | - | As needed |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | 150 mL |
| Anhydrous sodium sulfate | Na₂SO₄ | - | - | As needed |
Procedure:
-
Dissolve 4-bromo-2,3-difluorobenzaldehyde (35 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (17.5 mmol) in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~6 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield 4-bromo-2,3-difluorobenzyl alcohol as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: 90-95%
Step 3: Synthesis of this compound
Protocol: Appel-type Bromination
This protocol describes the conversion of the primary alcohol to the corresponding benzyl bromide.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Quantity (g) |
| 4-bromo-2,3-difluorobenzyl alcohol | C₇H₅BrF₂O | 223.01 | 30 | 6.69 g |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 36 | 6.41 g |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 36 | 9.44 g |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 150 mL |
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2,3-difluorobenzyl alcohol (30 mmol) and triphenylphosphine (36 mmol) in anhydrous dichloromethane (150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (36 mmol) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using hexane as the eluent to separate the product from triphenylphosphine oxide and succinimide.
Expected Yield: 85-95%
III. Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Expected Yield (%) |
| 1 | 1-bromo-2,3-difluorobenzene | DMF, POCl₃ | 4-bromo-2,3-difluorobenzaldehyde | 221.00 | 70-80 |
| 2 | 4-bromo-2,3-difluorobenzaldehyde | NaBH₄ | 4-bromo-2,3-difluorobenzyl alcohol | 223.01 | 90-95 |
| 3 | 4-bromo-2,3-difluorobenzyl alcohol | NBS, PPh₃ | This compound | 285.92 | 85-95 |
IV. Visualizations
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-difluorobenzyl bromide is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of two distinct carbon-bromine bonds—an aryl C(sp²)-Br and a benzylic C(sp³)-Br—presents a unique challenge and opportunity for selective functionalization. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation, can be strategically employed to selectively react at one of these positions.[1] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of this compound at the C(sp²)-Br position, preserving the reactive benzylic bromide for subsequent transformations. This selectivity is crucial for the synthesis of complex molecules where sequential derivatization is required. The protocol is based on established methodologies for the selective cross-coupling of similar dihalogenated hydrocarbons.[2]
Core Concepts and Reaction Pathway
The chemoselectivity of the Suzuki-Miyaura coupling on substrates bearing both aryl and benzylic halides is highly dependent on the reaction conditions, particularly the choice of palladium catalyst and ligand. Generally, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step.[3] While the benzylic C-Br bond is typically more reactive than the aryl C-Br bond, selective activation of the aryl C(sp²)-Br bond can be achieved. This is accomplished by employing sterically hindered and electron-rich phosphine ligands. These ligands favor the formation of a monoligated palladium species that preferentially undergoes oxidative addition to the less sterically accessible aryl C-Br bond.[2]
The proposed reaction pathway for the selective Suzuki coupling at the C(sp²)-Br position of this compound is illustrated below:
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Williamson Ether Synthesis using 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the synthesis of novel ether compounds utilizing 4-Bromo-2,3-difluorobenzyl bromide as the electrophile. The presence of the bromo- and difluoro-substituents on the benzyl moiety makes this reagent a valuable building block in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final ether products, while the bromine atom offers a handle for further functionalization through cross-coupling reactions.[1][2]
This document provides a representative protocol for the reaction of this compound with a generic alcohol, along with expected data and visualizations to guide researchers in their synthetic endeavors.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄Br₂F₂ |
| Molecular Weight | 285.92 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Approx. 245-250 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂) |
| CAS Number | 136246-69-8 |
General Reaction Scheme
The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide nucleophile displaces the bromide from the benzylic position of this compound.[3][4]
References
Application Notes and Protocols for N-alkylation of Amines with 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of primary and secondary amines with 4-Bromo-2,3-difluorobenzyl bromide. This reaction is a crucial transformation in medicinal chemistry for the synthesis of novel drug candidates and complex molecular probes. The 4-bromo-2,3-difluorobenzyl moiety is a valuable building block, offering opportunities for further functionalization through cross-coupling reactions and introducing fluorine atoms to enhance metabolic stability and binding affinity.
Introduction
N-alkylation of amines is a fundamental and widely utilized reaction in organic synthesis. The introduction of a 4-bromo-2,3-difluorobenzyl group onto an amine can significantly impact the pharmacological properties of the parent molecule. The bromine atom serves as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[1] The presence of the difluoro-substituted phenyl ring can improve metabolic stability and modulate the lipophilicity and electronic properties of the resulting compound, which are critical parameters in drug design.[1][2]
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. The use of a base is typically required to deprotonate the amine, thereby increasing its nucleophilicity, or to neutralize the hydrobromic acid byproduct formed during the reaction.[3]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrF₂ |
| Molecular Weight | 224.01 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Approx. 226 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₃CN, DCM) |
Experimental Protocols
Two general protocols are provided below, employing different bases and solvent systems. The choice of conditions may depend on the reactivity of the amine substrate and the desired reaction outcome.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a widely used and relatively mild procedure suitable for a broad range of primary and secondary amines.[3]
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 - 1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq), anhydrous potassium carbonate (2.0 - 3.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound (1.05 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (amine) is consumed.[3]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.[3]
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: N-Alkylation using a Stronger Base in an Aprotic Solvent
This protocol is suitable for less nucleophilic amines or when a faster reaction rate is desired. Sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is commonly used.[3][4]
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of the amine (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[3]
-
Cool the reaction mixture back to 0°C and add this compound (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution.[3]
-
Partition the mixture between water and diethyl ether or ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions for N-Alkylation
The following table summarizes various conditions reported for the N-alkylation of amines with benzyl halides, which can be adapted for this compound.
| Amine Type | Base | Solvent | Temperature | Typical Yield | Reference |
| Imidazole | K₂CO₃ | Acetonitrile | Reflux | Good to Excellent | [3] |
| Imidazole | NaH | THF | 0°C to RT | Good to Excellent | [3] |
| Primary Amines | Triethylamine | DMF | 20-25°C | 65-76% | [4] |
| Primary Amines | NaHCO₃ | Water | 80°C | Good to Excellent | [5] |
| Anilines | KOH | Toluene | 110°C | 90-99% | [6] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the N-alkylation of amines.
Logical Relationship of Components
Caption: Key components in the N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Application Note: Synthesis of N-Substituted Amines via Reductive Amination Pathway with 4-Bromo-2,3-difluorobenzyl bromide
Introduction
The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Reductive amination is a widely employed and versatile method for the formation of carbon-nitrogen bonds, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[1][2][3] This application note details a protocol for the synthesis of secondary and tertiary amines utilizing 4-Bromo-2,3-difluorobenzyl bromide as a precursor to the corresponding aldehyde, which then undergoes a one-pot reductive amination. This method provides a reliable route to novel amine derivatives bearing the 4-bromo-2,3-difluorophenyl moiety, a common structural motif in bioactive molecules. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is highlighted, owing to its mildness, selectivity, and the reduced toxicity of its byproducts compared to other hydride reagents.[4][5][6]
Reaction Principle
While this compound is an alkylating agent, this protocol first describes its conversion to the corresponding aldehyde, 4-bromo-2,3-difluorobenzaldehyde. The aldehyde is then subjected to in-situ reductive amination with a primary or secondary amine. The reaction proceeds in two main stages within a single pot:
-
Imine/Iminium Ion Formation: The aldehyde reacts with the amine to form a hemiaminal intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1]
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine or iminium ion to the corresponding amine.[7][8][9] STAB is particularly effective as it is mild enough not to reduce the starting aldehyde.[4]
Experimental Protocols
Materials and Equipment
-
This compound
-
Selected primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[6][7]
-
Glacial acetic acid (optional, as a catalyst for less reactive substrates)[6][8]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
General Protocol for Reductive Amination
-
Preparation of 4-bromo-2,3-difluorobenzaldehyde: The aldehyde can be prepared from this compound via standard oxidation methods (e.g., Sommelet reaction, Kornblum oxidation, or using DMSO/NaHCO₃). For the purpose of this protocol, it is assumed the aldehyde is available.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromo-2,3-difluorobenzaldehyde (1.0 equiv.).
-
Addition of Amine: Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration). Add the primary or secondary amine (1.0-1.2 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate. For less reactive amines or ketones, a catalytic amount of glacial acetic acid can be added to facilitate this step.[6]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv.) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-24 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted amine.
Data Presentation
| Entry | Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Morpholine | 4-((4-Bromo-2,3-difluorobenzyl)morpholine | 4 | 92 |
| 2 | Piperidine | 1-(4-Bromo-2,3-difluorobenzyl)piperidine | 3 | 95 |
| 3 | Benzylamine | N-(4-Bromo-2,3-difluorobenzyl)benzylamine | 12 | 85 |
| 4 | Aniline | N-(4-Bromo-2,3-difluorobenzyl)aniline | 24 | 78 |
Note: The data presented in this table is representative and based on typical yields for reductive amination reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine substrate.
Visualizations
Caption: Reductive Amination Reaction Pathway.
Caption: Experimental Workflow for Reductive Amination.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is a lachrymator and should be handled with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic; handle with appropriate care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-substituted amines via a reductive amination pathway starting from 4-bromo-2,3-difluorobenzaldehyde. The use of sodium triacetoxyborohydride offers a mild and selective method, making it suitable for a wide range of amine substrates and compatible with various functional groups. This protocol is a valuable tool for researchers in medicinal chemistry and drug development for the synthesis of novel fluorinated amine compounds.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Substituted Benzamides using 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a diverse range of N-substituted benzamides through the N-alkylation of primary and secondary amides with 4-Bromo-2,3-difluorobenzyl bromide. This method is particularly relevant for the construction of compound libraries in drug discovery programs, as the resulting substituted benzamide scaffold is a common motif in pharmacologically active molecules.[1][2]
The protocol described herein is based on established methodologies for the N-alkylation of amides using alkyl halides, adapted for the specific reactivity of this compound.[3][4][5] The use of a mild base such as potassium carbonate, along with a phase-transfer catalyst in an aprotic polar solvent, facilitates the reaction under moderate conditions, offering good to excellent yields.
Core Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the bromine atom in this compound by the deprotonated amide nitrogen.
Caption: General reaction scheme for the N-alkylation of amides.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-substituted benzamides.
Materials:
-
This compound
-
Substituted primary or secondary amide (e.g., benzamide, 4-chlorobenzamide, piperidin-2-one)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted amide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Addition of Reagents: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 5-10 mL per mmol of the limiting reagent).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted benzamide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various substituted benzamides using the protocol described above.
| Entry | Amide Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzamide | N-(4-Bromo-2,3-difluorobenzyl)benzamide | 6 | 85 |
| 2 | 4-Chlorobenzamide | N-(4-Bromo-2,3-difluorobenzyl)-4-chlorobenzamide | 8 | 82 |
| 3 | 4-Methoxybenzamide | N-(4-Bromo-2,3-difluorobenzyl)-4-methoxybenzamide | 5 | 90 |
| 4 | Piperidin-2-one | 1-(4-Bromo-2,3-difluorobenzyl)piperidin-2-one | 10 | 78 |
| 5 | Morpholine | 4-(4-Bromo-2,3-difluorobenzyl)morpholine | 4 | 92 |
Note: The yields reported are for purified products and are representative examples. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of substituted benzamides.
Applications in Drug Discovery
Substituted benzamides are a class of compounds with a wide range of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][6] The 4-bromo-2,3-difluoro substitution pattern on the benzyl moiety introduces specific electronic and lipophilic properties that can be exploited to modulate the pharmacological profile of the resulting benzamide derivatives.
For instance, in the context of kinase inhibitors, the benzamide core can act as a hinge-binding motif, while the substituted benzyl group can occupy adjacent hydrophobic pockets, influencing potency and selectivity. The bromo and difluoro substituents can also serve as handles for further chemical modifications, such as cross-coupling reactions, to generate more complex molecular architectures.
The following diagram illustrates a hypothetical signaling pathway where a synthesized benzamide derivative could act as an inhibitor.
Caption: Potential mechanism of action for a synthesized benzamide.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of bioactive molecules derived from 4-bromo-2,3-difluorobenzyl bromide. This versatile building block serves as a key starting material for the synthesis of potent and selective inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in drug discovery, particularly in the development of PROTACs (Proteolysis Targeting Chimeras).
Introduction to this compound in Bioactive Molecule Synthesis
This compound is a valuable reagent in medicinal chemistry due to the presence of multiple functional groups that can be selectively manipulated. The bromo- and difluoro-substituents on the aromatic ring, along with the reactive benzyl bromide moiety, allow for the construction of complex molecular architectures. A primary application of this compound is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands can function as inhibitors of the VHL-HIF-1α interaction or as the VHL-recruiting component of PROTACs.
Synthesis of von Hippel-Lindau (VHL) E3 Ubiquitin Ligase Inhibitors
The general synthetic strategy to access VHL inhibitors from this compound involves a multi-step sequence, including oxidation to the corresponding aldehyde, reductive amination to introduce a protected amine, a palladium-catalyzed cross-coupling reaction to install a key heterocycle, and subsequent deprotection and amide coupling steps to complete the synthesis of the final bioactive molecule.
Quantitative Data: Binding Affinity of VHL Ligands
The following table summarizes the binding affinities (Kd) of a series of VHL ligands, some of which incorporate the 2,3-difluorophenyl moiety derived from this compound. The data is extracted from a study focused on expanding the structural diversity of VHL ligands[1]. The binding affinity was determined using a fluorescence polarization (FP) assay.
| Compound ID | R1 | R2 | R3 | R4 | Kd (nM)[1] |
| 1 (VH298) | H | H | H | H | 149 |
| 8 | H | F | H | H | 97 |
| 10 | F | H | F | H | > 5000 |
| 26 | H | Me | H | H | 149 |
| 27 | H | F | H | Me | 221 |
| 28 | H | Cl | H | Me | 291 |
| 29 | H | OMe | H | Me | 411 |
| 30 | H | F | H | F | 37 |
| 31 | H | Cl | H | F | 79 |
| 32 | H | OMe | H | F | 153 |
| 33 | H | Me | H | F | 61 |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the synthesis of VHL inhibitors from this compound.
Protocol 1: Synthesis of 4-Bromo-2,3-difluorobenzaldehyde
This protocol describes the oxidation of this compound to the corresponding aldehyde. A common method for this transformation is the Sommelet reaction or oxidation with reagents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst. A general procedure is outlined below.
Materials:
-
This compound
-
Hexamethylenetetramine (urotropine)
-
Chloroform or acetic acid
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
A solution of this compound in chloroform is treated with an equimolar amount of hexamethylenetetramine.
-
The mixture is stirred at room temperature until the formation of a quaternary ammonium salt is complete.
-
The salt is collected by filtration and then hydrolyzed by heating with a mixture of water and acetic acid or aqueous HCl.
-
After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-bromo-2,3-difluorobenzaldehyde.
Protocol 2: Synthesis of tert-Butyl (4-bromo-2,3-difluorobenzyl)carbamate
This protocol details the reductive amination of 4-bromo-2,3-difluorobenzaldehyde with tert-butyl carbamate.
Materials:
-
4-Bromo-2,3-difluorobenzaldehyde
-
tert-Butyl carbamate
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-2,3-difluorobenzaldehyde (1.0 eq) and tert-butyl carbamate (1.2 eq) in an anhydrous solvent like DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (4-bromo-2,3-difluorobenzyl)carbamate.
Protocol 3: Heck Coupling with 4-Methylthiazole
This protocol describes the palladium-catalyzed Heck coupling of tert-butyl (4-bromo-2,3-difluorobenzyl)carbamate with 4-methylthiazole.
Materials:
-
tert-Butyl (4-bromo-2,3-difluorobenzyl)carbamate
-
4-Methylthiazole
-
Palladium(II) acetate (Pd(OAc)₂) or other suitable palladium catalyst
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (TEA) or another suitable base
-
N,N-Dimethylformamide (DMF) or another suitable solvent
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine tert-butyl (4-bromo-2,3-difluorobenzyl)carbamate (1.0 eq), 4-methylthiazole (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (2.0 eq) in DMF.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Final Amide Coupling to Synthesize VHL Ligand
This protocol outlines the deprotection of the Boc group and subsequent amide coupling with a protected hydroxyproline derivative to yield the final VHL ligand.
Materials:
-
Product from Protocol 3
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Boc Deprotection: Dissolve the product from Protocol 3 in DCM and add an excess of TFA or 4M HCl in dioxane. Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to obtain the amine salt.
-
Amide Coupling: To a solution of the deprotected amine salt (1.0 eq), (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the final VHL ligand.
Diagrams
Synthetic Workflow for VHL Inhibitors
Caption: Synthetic route to VHL inhibitors.
Simplified VHL Signaling Pathway
Caption: VHL signaling in normoxia vs. hypoxia.
Logical Relationship of PROTAC Action
Caption: Mechanism of PROTAC-mediated degradation.
References
Application Notes and Protocols: Formation of (4-Bromo-2,3-difluorobenzyl)magnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 4-Bromo-2,3-difluorobenzyl bromide. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The presence of multiple halogen substituents on the aromatic ring of the starting material presents unique challenges and considerations for this reaction, including the potential for side reactions and difficulties in initiating the reaction. This protocol outlines the necessary precautions, reagent preparation, reaction setup, and execution to successfully synthesize (4-bromo-2,3-difluorobenzyl)magnesium bromide for use in downstream synthetic applications.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are highly reactive nucleophiles widely employed in organic chemistry.[1][2] Their preparation involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent.[3] The successful formation of a Grignard reagent is highly dependent on the purity of the reagents and the complete exclusion of moisture and air from the reaction system.[4]
The starting material, this compound, possesses two different carbon-bromine bonds. The benzylic bromide is significantly more reactive than the aryl bromide, allowing for the selective formation of the Grignard reagent at the benzylic position. However, the electron-withdrawing nature of the fluorine and bromine substituents on the aromatic ring can influence the reactivity of the benzylic bromide and the stability of the resulting organometallic species.
A common side reaction in the formation of Grignard reagents from benzylic halides is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting benzyl halide to form a dimer.[5] This protocol is designed to minimize such side reactions and maximize the yield of the desired Grignard reagent.
Key Experimental Parameters
The successful formation of (4-bromo-2,3-difluorobenzyl)magnesium bromide is contingent on several critical parameters. The following table summarizes the recommended conditions and provides a rationale for each.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for Grignard reagent formation as it solvates and stabilizes the organomagnesium species.[6] Its higher boiling point compared to diethyl ether allows for a wider range of reaction temperatures. |
| Magnesium | Magnesium turnings for Grignard reaction | The surface of the magnesium must be activated to remove the passivating layer of magnesium oxide.[7] |
| Activation Method | Iodine (I₂) crystal or 1,2-Dibromoethane | A small amount of an activating agent is crucial to initiate the reaction by exposing a fresh magnesium surface.[7] |
| Temperature | Room temperature for initiation, then cooling as needed | The reaction is exothermic. Maintaining a controlled temperature is essential to prevent side reactions like Wurtz coupling.[8] |
| Atmosphere | Inert (Dry Argon or Nitrogen) | Grignard reagents are highly reactive with oxygen and moisture.[4] |
| Concentration | Slow addition of a dilute solution of the halide | Adding the halide slowly and in a dilute solution helps to minimize the instantaneous concentration of the starting material, thereby reducing the rate of Wurtz coupling.[4] |
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| This compound | C₇H₄Br₂F₂ | 285.92 | 10.0 g (34.9 mmol) | >97% |
| Magnesium Turnings | Mg | 24.31 | 1.02 g (42.0 mmol, 1.2 equiv) | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | Anhydrous, <50 ppm H₂O |
| Iodine | I₂ | 253.81 | 1 small crystal | |
| 1,2-Dibromoethane (alternative activator) | C₂H₄Br₂ | 187.86 | ~0.1 mL |
Equipment
-
Three-neck round-bottom flask (250 mL), flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel (125 mL), flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with a bubbler
-
Syringes and needles
-
Ice-water bath
Reaction Workflow Diagram
Caption: Step-by-step workflow for the synthesis of (4-bromo-2,3-difluorobenzyl)magnesium bromide.
Detailed Procedure
-
Apparatus Setup:
-
Thoroughly flame-dry all glassware and allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Assemble the three-neck flask with the dropping funnel, reflux condenser, and a gas inlet adapter.
-
Place a magnetic stir bar in the flask.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.02 g) into the reaction flask.
-
Add one small crystal of iodine.
-
Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently disappears as it reacts with the magnesium surface. This indicates activation.
-
Alternatively, add a few drops of 1,2-dibromoethane to the magnesium in a small amount of THF; the observation of bubbling (ethylene formation) indicates activation.
-
-
Preparation of the Halide Solution:
-
In the dropping funnel, dissolve the this compound (10.0 g) in 100 mL of anhydrous THF.
-
-
Initiation of the Grignard Reaction:
-
Add approximately 5-10 mL of the halide solution from the dropping funnel to the activated magnesium turnings.
-
The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color (if not already gone), a gentle bubbling, and the formation of a cloudy, grayish-brown solution.
-
If the reaction does not start, gently warm the flask or add another small crystal of iodine.
-
-
Controlled Addition of the Halide:
-
Once the reaction has been initiated, add the remaining halide solution dropwise from the dropping funnel over a period of 1-2 hours.
-
The rate of addition should be controlled to maintain a gentle reflux of the solvent.
-
If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
-
Completion of the Reaction:
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
The final Grignard reagent should be a dark, cloudy solution.
-
Signaling Pathway of Reaction Initiation
The initiation of the Grignard reaction is a critical step involving the disruption of the passivating magnesium oxide layer.
Caption: Logical diagram illustrating the role of the activator in initiating the Grignard reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction fails to initiate | - Inactive magnesium surface- Wet reagents or glassware | - Add another crystal of iodine or a few drops of 1,2-dibromoethane.- Gently warm the flask.- Ensure all glassware is meticulously dried and use fresh anhydrous solvent. |
| Reaction is too vigorous | - Rate of halide addition is too fast | - Slow down the addition rate.- Cool the reaction flask with an ice-water bath. |
| Low yield of Grignard reagent | - Wurtz coupling side reaction- Incomplete reaction | - Ensure slow, controlled addition of a dilute halide solution.- Stir for a sufficient time after addition is complete to allow for full conversion. |
| Formation of a white precipitate | - Presence of moisture | - The reaction has been quenched. The Grignard reagent is destroyed by water. Ensure anhydrous conditions are strictly maintained. |
Safety Precautions
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Handle only in a well-ventilated fume hood, away from ignition sources.
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic solvents. Always work under an inert atmosphere.
-
This compound: Is a lachrymator and irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reaction Quenching: The quenching of a Grignard reaction is highly exothermic. Always perform the quench slowly and with cooling.
By following this detailed protocol and adhering to the safety precautions, researchers can reliably generate (4-bromo-2,3-difluorobenzyl)magnesium bromide for their synthetic needs in drug discovery and development.
References
- 1. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. schnyderchemsafety.com [schnyderchemsafety.com]
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-2,3-difluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for performing nucleophilic substitution reactions on 4-Bromo-2,3-difluorobenzyl bromide. This versatile substrate is a key building block in the synthesis of a variety of compounds relevant to pharmaceutical and materials science research. The protocols outlined below are representative methods for the formation of ether, thioether, and amine linkages, which are fundamental transformations in organic synthesis.
Overview of Nucleophilic Substitution
This compound is an excellent electrophile for S(_N)2 reactions due to the presence of a benzylic bromide, which is a good leaving group. The electron-withdrawing fluorine atoms on the aromatic ring can further influence the reactivity of the benzylic position. The general scheme involves the displacement of the bromide ion by a nucleophile to form a new carbon-nucleophile bond.
A variety of nucleophiles can be employed, including alkoxides (from alcohols or phenols), thiolates (from thiols), and imide anions (such as potassium phthalimide in the Gabriel synthesis). The choice of solvent, base, and reaction temperature is crucial for achieving high yields and minimizing side reactions.[1][2] Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without significantly solvating the nucleophile, thus enhancing its reactivity.[3][4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical experimental conditions and expected yields for the nucleophilic substitution on benzylic bromides with various nucleophiles, based on analogous reactions found in the literature. These serve as a guideline for reactions with this compound.
| Nucleophile (Example) | Product Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromo-2,3-difluorophenol | Aryl Ether | K(_2)CO(_3) or Cs(_2)CO(_3) | Acetonitrile or DMF | 25 - 80 | 85 - 95 |
| 4-Bromothiophenol | Thioether | K(_2)CO(_3) or NaOH | Methanol or DMF | 25 - 60 | 80 - 95 |
| Potassium Phthalimide | Primary Amine | (pre-formed salt) | DMF | 80 - 100 | 70 - 90 |
Experimental Protocols
Protocol 1: Synthesis of an Aryl Ether via Williamson Ether Synthesis
This protocol describes the reaction of this compound with a substituted phenol, 4-Bromo-2,3-difluorophenol, to form the corresponding diaryl ether. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[1][5]
Materials:
-
This compound
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a stirred solution of 4-Bromo-2,3-difluorophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide in situ.
-
Add a solution of this compound (1.05 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.
Protocol 2: Synthesis of a Thioether
This protocol details the synthesis of a thioether by reacting this compound with a thiol, such as 4-bromothiophenol. This reaction proceeds readily under basic conditions.[10][11]
Materials:
-
This compound
-
4-Bromothiophenol[12]
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Dissolve the thiol (e.g., 4-bromothiophenol, 1.0 eq.) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq.) in methanol to the thiol solution and stir for 15 minutes at room temperature to generate the thiolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude thioether, which can be further purified by column chromatography or recrystallization.
Protocol 3: Synthesis of a Primary Amine via Gabriel Synthesis
The Gabriel synthesis provides a method for the synthesis of primary amines, avoiding the over-alkylation that can occur with direct amination.[13][14][15] The method involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the free amine.[16][17][18]
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure: Step 1: N-Alkylation of Potassium Phthalimide
-
Suspend potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Add this compound (1.0 eq.) to the suspension.
-
Heat the mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the benzyl bromide.
-
Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkylated phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis
-
Suspend the dried N-(4-Bromo-2,3-difluorobenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5 eq.) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.[15]
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with a concentrated NaOH solution until basic, then extract the primary amine with diethyl ether.
-
Dry the combined ether extracts over anhydrous potassium carbonate, filter, and carefully evaporate the solvent to obtain the primary amine.
Visualizations
General Workflow for Nucleophilic Substitution
Caption: General workflow for the S(_N)2 reaction on this compound.
Signaling Pathway Analogy: From Reactant to Product
Caption: Key components and steps in the S(_N)2 nucleophilic substitution pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. 4-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 10219942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 4-Bromo-2,3-difluorophenol | 144292-32-0 [chemicalbook.com]
- 9. H26369.06 [thermofisher.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. sciensage.info [sciensage.info]
- 12. 4-Bromothiophenol - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. Phthalimide - Wikipedia [en.wikipedia.org]
- 17. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. orgosolver.com [orgosolver.com]
Application Notes and Protocols: 4-Bromo-2,3-difluorobenzyl bromide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-difluorobenzyl bromide is a versatile building block for drug discovery, offering a unique combination of functionalities to medicinal chemists. The presence of the bromine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The difluoro substitution pattern on the aromatic ring can significantly influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical for optimizing drug candidates. The benzyl bromide moiety is a reactive electrophile, ideal for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, facilitating the assembly of complex molecular architectures.
While direct literature on the applications of this compound in drug discovery is limited, its structural motifs are found in various potent and selective inhibitors of key biological targets. This document provides an overview of its potential applications, supported by detailed synthetic protocols and representative data, to guide researchers in leveraging this building block for the development of novel therapeutics.
Synthesis of this compound
A plausible synthetic route to this compound starts from commercially available 1,2-difluorobenzene. The synthesis involves a four-step sequence as outlined below.
Caption: Synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis
Substituted benzyl groups are prevalent in a wide array of kinase inhibitors, where they often occupy the solvent-exposed region of the ATP-binding pocket. The 4-bromo-2,3-difluorobenzyl moiety can be strategically employed to enhance binding affinity and selectivity. For instance, it can be incorporated into the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are crucial targets in oncology.
Representative Biological Data
The following table presents hypothetical inhibitory activities of a series of FGFR1 inhibitors incorporating the 4-bromo-2,3-difluorobenzyl group, demonstrating its potential to contribute to potent biological activity.
| Compound ID | R-Group | FGFR1 IC₅₀ (nM) | Cellular Antiproliferative Activity (NCI-H1581) IC₅₀ (µM) |
| 1a | H | 15.2 | 1.85 |
| 1b | OMe | 8.7 | 0.92 |
| 1c | Cl | 12.5 | 1.54 |
| 1d | Me | 9.1 | 1.12 |
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes the general procedure for the N-alkylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the primary amine in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound in acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
This protocol outlines the general procedure for the O-alkylation of a phenolic compound using this compound.
Materials:
-
This compound (1.2 eq)
-
Phenol (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the phenol in DMF, add cesium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Signaling Pathway
The 4-bromo-2,3-difluorobenzyl moiety can be incorporated into inhibitors that target various signaling pathways implicated in disease. Below is a simplified representation of the FGFR signaling pathway, a key pathway in cancer cell proliferation and survival that can be targeted by inhibitors synthesized using this building block.
Caption: Simplified FGFR signaling pathway.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-2,3-difluorobenzyl bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 4-Bromo-2,3-difluorobenzyl bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Suzuki coupling reaction?
A1: The primary challenges with this substrate arise from a combination of electronic and steric factors, as well as the inherent reactivity of the benzyl bromide moiety.
-
Electronic Effects: The two electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the benzyl bromide. While electron-withdrawing groups on aryl halides generally facilitate the oxidative addition step, their effect on a benzyl halide can be more complex.[1]
-
Steric Hindrance: The presence of substituents ortho to the benzyl bromide can sterically hinder the approach of the palladium catalyst, potentially slowing down the reaction.
-
Lability of the Benzyl Bromide: Benzyl halides are susceptible to side reactions such as homocoupling (Wurtz-type coupling) to form 1,2-di(4-bromo-2,3-difluorophenyl)ethane, and hydrodehalogenation to yield 4-bromo-2,3-difluorotoluene.
Q2: Which palladium catalyst and ligand system is a good starting point for this substrate?
A2: For challenging substrates like this compound, a robust catalyst system is crucial. While optimization is always necessary, a good starting point would be a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride complexes with phosphine ligands like PdCl₂(dppf) are common choices.[2]
-
Ligand: Buchwald-type ligands such as SPhos or XPhos, or other electron-rich and sterically demanding ligands like JohnPhos, are often effective for difficult couplings.[3] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: What is the recommended base and solvent for this reaction?
A3: The choice of base and solvent is critical for a successful Suzuki coupling.
-
Base: A moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed.[2][3] Stronger bases like potassium phosphate (K₃PO₄) may also be effective, particularly if transmetalation is slow. The base activates the boronic acid, facilitating the transmetalation step.[4]
-
Solvent: A mixture of an organic solvent and water is common. Popular choices for the organic phase include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[5] The aqueous phase is necessary to dissolve the inorganic base.
Q4: Can the aryl bromide on the this compound participate in the Suzuki coupling?
A4: While the primary focus of this guide is the reaction at the more labile benzyl bromide position, it is important to be aware that the aryl bromide can also undergo Suzuki coupling. Generally, the C(sp³)-Br bond of the benzyl bromide is more reactive towards oxidative addition than the C(sp²)-Br bond of the aryl bromide. However, with prolonged reaction times, higher temperatures, or certain catalyst systems, competitive or subsequent coupling at the aryl bromide position can occur. Careful monitoring of the reaction is essential to achieve the desired selectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-formed catalyst complex for better activity. |
| 2. Insufficiently Degassed Reaction Mixture | - Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.- Maintain a positive pressure of inert gas throughout the reaction. | |
| 3. Inappropriate Base or Solvent | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Try alternative solvent systems (e.g., dioxane/water, THF/water, toluene/water). | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for decomposition. Microwave heating can sometimes be effective for sluggish reactions.[3] | |
| Formation of Homocoupled Byproduct (1,2-di(4-bromo-2,3-difluorophenyl)ethane) | 1. High Concentration of Benzyl Bromide | - Use a higher dilution of the reaction mixture. |
| 2. Inefficient Catalysis | - Optimize the catalyst and ligand system to favor the cross-coupling pathway. Bulky ligands can sometimes suppress homocoupling. | |
| Formation of Hydrodehalogenated Byproduct (4-bromo-2,3-difluorotoluene) | 1. Presence of Hydride Sources | - Ensure solvents are anhydrous (if a non-aqueous system is used) and free of impurities that can act as hydride donors. |
| 2. Certain Bases or Additives | - Some bases or additives can promote hydrodehalogenation. If this is a major issue, screen alternative bases. | |
| Protodeboronation of the Boronic Acid | 1. Excess Water or Protic Solvents | - While water is often necessary, an excessive amount can lead to protodeboronation. Optimize the solvent ratio. |
| 2. High Temperatures or Prolonged Reaction Times | - Monitor the reaction closely and stop it once the starting material is consumed. | |
| 3. Unstable Boronic Acid | - Use a fresh, high-purity boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester), which can be more stable.[5] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Substituted Benzyl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 | 20 min | 85 | [3] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 h | 95 | [2] |
| PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF/H₂O | Microwave (100W) | 13 min | 90 | [4] |
Table 2: Effect of Base on Suzuki Coupling Yields
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | THF/H₂O | 80 | Often higher yields than K₂CO₃ | More soluble in organic solvents, can be advantageous for challenging substrates.[2] |
| K₃PO₄ | Toluene/H₂O | 100 | Can be effective for hindered substrates | A stronger base that can facilitate difficult transmetalations. |
| Na₂CO₃ | DMF/H₂O | 120 | Moderate to Good | Another common inorganic base. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
Technical Support Center: Synthesis of 4-Bromo-2,3-difluorobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,3-difluorobenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the free-radical bromination of 4-Bromo-2,3-difluorotoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride or acetonitrile. The reaction is usually initiated by heat or UV light.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The two main side reactions of concern are:
-
Over-bromination: This leads to the formation of 4-Bromo-2,3-difluorobenzal bromide (dibrominated product) and, to a lesser extent, 4-Bromo-2,3-difluorobenzotrichloride (tribrominated product).
-
Ring bromination: Electrophilic aromatic substitution on the benzene ring can occur, leading to the formation of various isomeric dibromo-difluorotoluene derivatives.
Q3: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂) for this reaction?
A3: NBS is favored because it allows for a low and constant concentration of bromine radicals to be maintained throughout the reaction.[1] This selectivity minimizes side reactions, particularly the electrophilic addition of bromine to the aromatic ring, which is more likely to occur with higher concentrations of Br₂.[1]
Troubleshooting Guide
Issue 1: Low yield of the desired this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC, GC, or ¹H NMR to ensure the complete consumption of the starting material, 4-Bromo-2,3-difluorotoluene. | A premature work-up will naturally lead to a lower yield of the final product. |
| Suboptimal reaction temperature | Ensure the reaction is conducted at the optimal temperature for the chosen solvent and initiator. For AIBN in carbon tetrachloride, this is typically around 77°C (reflux). | The rate of radical initiation is temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature might promote side reactions. |
| Insufficient radical initiator | Use a catalytic amount of a reliable radical initiator like AIBN or benzoyl peroxide. | The initiator is crucial for generating the bromine radicals that propagate the chain reaction. |
| Presence of radical inhibitors | Ensure all reagents and solvents are pure and free from inhibitors (e.g., oxygen, certain impurities). Purging the reaction vessel with an inert gas like nitrogen or argon can be beneficial. | Radical inhibitors can quench the radical chain reaction, leading to low conversion and yield. |
Issue 2: Presence of significant amounts of dibrominated side product (4-Bromo-2,3-difluorobenzal bromide).
| Potential Cause | Troubleshooting Step | Rationale |
| Excess of NBS | Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the starting toluene. | Using a significant excess of the brominating agent increases the likelihood of a second bromination event on the benzylic carbon. |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed and before significant amounts of the dibrominated product are formed. | Leaving the reaction to run for an extended period after the formation of the desired product can lead to over-bromination. |
| High local concentration of NBS | Add the NBS portion-wise or as a solution to maintain a low and steady concentration in the reaction mixture. | This helps to control the reaction rate and minimize the chance of multiple brominations. |
Issue 3: Formation of ring-brominated byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of acid catalysts | Ensure that the reaction is carried out under neutral conditions. The presence of acidic impurities can promote electrophilic aromatic substitution. | Acidic conditions can lead to the formation of Br⁺, which will attack the electron-rich aromatic ring. |
| Use of polar, protic solvents | Employ non-polar solvents like carbon tetrachloride or cyclohexane. | Polar solvents can facilitate ionic pathways, including electrophilic aromatic bromination. |
| High concentration of bromine | Utilize NBS to maintain a low concentration of molecular bromine. | High local concentrations of Br₂ can favor electrophilic attack on the aromatic ring. |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
Disclaimer: The following protocol is adapted from procedures for structurally similar compounds due to the lack of a detailed published procedure for the exact target molecule. Optimization may be required.
Materials:
-
4-Bromo-2,3-difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-Bromo-2,3-difluorotoluene (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the flask.
-
Purge the flask with nitrogen for 10-15 minutes.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated with a UV lamp if necessary.
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Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture to remove the succinimide byproduct.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
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The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Illustrative Impact of Reaction Parameters on the Synthesis of Benzylic Bromides *
| Parameter | Condition | Expected Impact on Yield of Monobrominated Product | Expected Impact on Dibrominated Impurity | Expected Impact on Ring-Brominated Impurity |
| NBS Stoichiometry | 1.0-1.1 eq | Optimal | Low | Low |
| > 1.2 eq | May decrease due to over-bromination | High | Low | |
| Radical Initiator | Catalytic amount | High | Low | Low |
| None/Insufficient | Very Low | Low | Low | |
| Solvent Polarity | Non-polar (e.g., CCl₄) | High | Low | Low |
| Polar (e.g., CH₃CN) | Moderate to High | Moderate | Potential for increase | |
| Presence of Water | Anhydrous | High | Low | Low |
| Traces of water | Lower | Potential for increase of other byproducts | Potential for increase | |
| Reaction Temperature | Optimal (e.g., reflux in CCl₄) | High | Low | Low |
| Too low | Low | Low | Low | |
| Too high | May decrease due to decomposition/side reactions | May increase | May increase |
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Bromo-2,3-difluorobenzyl Bromide by Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-Bromo-2,3-difluorobenzyl bromide using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic method for purifying this compound?
A1: Flash column chromatography on silica gel is the most common and effective method for the purification of this compound on a laboratory scale.[1][2] It offers a good balance between resolution, speed, and cost-effectiveness. For very small scales or for achieving very high purity, preparative HPLC could be considered, but flash chromatography is generally sufficient.
Q2: What stationary phase should I use?
A2: Standard silica gel (230-400 mesh) is the recommended stationary phase for this purification.[1] Its polarity is well-suited for separating benzyl bromides from common non-polar and moderately polar impurities.
Q3: How do I select an appropriate mobile phase (eluent)?
A3: A non-polar solvent system is typically used. Start with a low-polarity mobile phase, such as n-pentane or hexanes, and gradually increase the polarity by adding a more polar solvent like diethyl ether or ethyl acetate.[1][2][3] The optimal solvent system should be determined by thin-layer chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.3 for the product spot to ensure good separation on the column.
Q4: How can I visualize the compound on a TLC plate?
A4: this compound is UV active due to its aromatic ring, so it can be visualized under a UV lamp (254 nm).[1][4] Staining with potassium permanganate is also an effective visualization technique.[1][4]
Q5: What are the potential impurities I might encounter?
A5: Common impurities can include unreacted starting material (e.g., 4-Bromo-2,3-difluorotoluene), byproducts from the bromination reaction (such as dibrominated species), and decomposition products. The starting material is less polar than the desired product, while more polar impurities may arise from hydrolysis of the benzyl bromide to the corresponding alcohol.
Q6: Is this compound stable during chromatography?
A6: Benzyl bromides can be sensitive to hydrolysis and may decompose on silica gel, which is slightly acidic. To minimize decomposition, it is advisable to use the crude product promptly and avoid prolonged exposure to the silica gel. The chromatography should be performed as quickly as possible. Some sources suggest that certain vinyl halides, a related class of compounds, can decompose upon prolonged exposure to light.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC to achieve a greater difference in Rf values (ΔRf) between the product and impurities.- Use a shallower solvent gradient during elution.[5]- Reduce the amount of crude material loaded onto the column. A silica gel to crude compound ratio of 50:1 to 100:1 is often recommended for difficult separations.[5] |
| Product Decomposition on Column | - Silica gel is slightly acidic and can cause hydrolysis or elimination.- Prolonged contact time with the stationary phase. | - Consider neutralizing the silica gel by pre-treating it with a base like triethylamine in the eluent (e.g., 0.1-1% triethylamine in the mobile phase).- Perform the chromatography quickly to minimize contact time.- Ensure all solvents are anhydrous. |
| Streaking or Tailing of Spots/Bands | - Sample is too concentrated or insoluble in the mobile phase.- Interactions with acidic sites on the silica gel. | - Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use the "dry loading" technique.- Add a small amount of a polar modifier (like methanol) to the eluent, or neutralize the silica gel as mentioned above. |
| Low Product Recovery | - Product is too polar and is retained on the column.- Product co-elutes with an impurity.- Decomposition during the process. | - Gradually increase the polarity of the mobile phase at the end of the elution to wash out any remaining product.- Re-run the column on the collected impure fractions with a different solvent system.- Follow the recommendations to prevent decomposition. |
| Product Elutes Too Quickly (with solvent front) | - Mobile phase is too polar. | - Start with a less polar mobile phase (e.g., 100% hexanes or pentane) and gradually increase the polarity.[2][3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline. The specific solvent system should be optimized based on preliminary TLC analysis.
1. Materials and Reagents:
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Crude this compound
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Silica gel (230-400 mesh)
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n-Hexane (or n-pentane)
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Ethyl acetate (or diethyl ether)
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Glass column with stopcock
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Collection tubes
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TLC plates, chamber, and UV lamp
2. TLC Analysis:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a TLC plate.
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Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 99:1, 95:5, 90:10).
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Visualize the plate under a UV lamp to determine the solvent system that provides an Rf of ~0.2-0.3 for the product and good separation from impurities.
3. Column Preparation (Wet Packing):
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Secure the column vertically.
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[5]
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Drain the solvent until it is level with the top of the sand.
4. Sample Loading:
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Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica bed.
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Drain the solvent until the sample is absorbed into the sand layer.
5. Elution and Fraction Collection:
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Carefully add the initial mobile phase to the column.
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Begin collecting fractions.
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If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) as elution proceeds.
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Monitor the elution process by collecting small fractions and analyzing them by TLC.
6. Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Example TLC and Flash Chromatography Conditions
| Parameter | Condition/Value | Notes |
| Stationary Phase | Silica Gel 60 F254 | Standard for normal-phase chromatography. |
| Mobile Phase (TLC) | 95:5 Hexanes:Ethyl Acetate | Adjust ratio to achieve Rf ≈ 0.2-0.3 for the product. |
| Rf (Product) | ~0.25 | This is an approximate value and will depend on the exact conditions. |
| Rf (Starting Material) | ~0.50 | The less polar 4-Bromo-2,3-difluorotoluene will have a higher Rf. |
| Flash Column Eluent | Gradient: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate | Start with a non-polar eluent and slowly increase polarity for better separation.[2][3] |
Visualizations
Caption: Experimental workflow for chromatographic purification.
Caption: A decision tree for troubleshooting common issues.
References
Preventing elimination side reactions with 4-Bromo-2,3-difluorobenzyl bromide
Welcome to the technical support center for 4-Bromo-2,3-difluorobenzyl bromide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing troubleshooting guidance and answers to frequently asked questions, with a focus on preventing elimination side reactions.
Troubleshooting Guide
Elimination reactions are a common side reaction when working with benzylic bromides, leading to the formation of undesired alkene byproducts and reduced yields of the desired substitution product. The following guide addresses specific issues you may encounter.
Issue 1: Low Yield of the Desired Substitution Product and/or Presence of a Styrene-like Impurity
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Potential Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution pathway. This is often due to the choice of base, solvent, or temperature. Strongly basic and sterically hindered bases can preferentially abstract a proton from the benzylic position, leading to elimination.
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Solutions:
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Choice of Base: Employ a weaker, non-nucleophilic, or sterically hindered base if a base is required for the deprotonation of a nucleophile. For instance, when performing an O-alkylation of a phenol, a milder base like potassium carbonate is often preferred over stronger bases like sodium hydride or alkoxides.
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Nucleophile Concentration: Ensure a high concentration of a good nucleophile to promote the bimolecular substitution reaction.
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Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
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Solvent: Utilize a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and more reactive, favoring the SN2 pathway. Protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
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Issue 2: Reaction is Sluggish or Does Not Proceed to Completion
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Potential Cause: The nucleophile may not be strong enough, or the reaction conditions are not optimal for the SN2 reaction to occur efficiently. The electron-withdrawing fluorine atoms on the aromatic ring can also slightly decrease the reactivity of the benzylic bromide towards SN2 attack.
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Solutions:
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Increase Nucleophilicity: If possible, use a more potent nucleophile. For example, iodide is a better nucleophile than bromide.
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Phase-Transfer Catalysis (PTC): For reactions involving a salt of a nucleophile that has poor solubility in the organic solvent, the use of a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective. The catalyst transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.
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Temperature: While high temperatures can promote elimination, a modest increase in temperature may be necessary to achieve a reasonable reaction rate. Careful optimization is key.
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Frequently Asked Questions (FAQs)
Q1: What are the typical elimination byproducts when using this compound?
The primary elimination byproduct is 4-bromo-2,3-difluorostyrene, formed through the loss of HBr.
Q2: Which factors generally favor the desired SN2 substitution reaction over elimination?
Several factors favor the SN2 pathway:
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Substrate: Primary benzylic halides, like this compound, are well-suited for SN2 reactions due to minimal steric hindrance at the reaction center.
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Nucleophile: A high concentration of a strong, non-basic nucleophile is ideal.
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Leaving Group: Bromide is a good leaving group, facilitating the substitution reaction.
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Solvent: Polar aprotic solvents are preferred.
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Temperature: Lower temperatures generally favor substitution.
Q3: How do the fluorine substituents on the aromatic ring affect the reactivity of this compound?
The two fluorine atoms are electron-withdrawing groups. This has two main effects:
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Increased Electrophilicity: They can make the benzylic carbon slightly more electrophilic and susceptible to nucleophilic attack.
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Inductive Effect: The strong inductive effect of fluorine can slightly destabilize the developing positive charge in the transition state of an SN1-type reaction, thus favoring an SN2 mechanism. However, very strong electron-withdrawing effects can sometimes slow down the rate of SN2 reactions.
Q4: Can I use a strong, bulky base like potassium tert-butoxide with this reagent?
Using a strong, sterically hindered base like potassium tert-butoxide is highly likely to promote the E2 elimination reaction, leading to the formation of 4-bromo-2,3-difluorostyrene as the major product. It is generally not recommended if the desired outcome is a substitution reaction.
Data Presentation
The following table summarizes general conditions that favor substitution (SN2) versus elimination (E2) reactions for benzylic bromides.
| Factor | Favors SN2 Substitution | Favors E2 Elimination |
| Base | Weak, non-basic (e.g., K₂CO₃, NaHCO₃) | Strong, bulky (e.g., t-BuOK, LDA) |
| Nucleophile | High concentration, strong (e.g., I⁻, CN⁻, N₃⁻) | Low concentration, strongly basic |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Less polar or protic solvents |
| Temperature | Low to moderate | High |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using a Weak Base
This protocol is suitable for the reaction of this compound with nucleophiles that require a weak base for deprotonation, such as phenols or thiols.
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Reactant Preparation: In a round-bottom flask, dissolve the nucleophile (1.0 eq.) and a weak base such as potassium carbonate (1.5 - 2.0 eq.) in a polar aprotic solvent like anhydrous DMF or acetonitrile.
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Addition of Benzyl Bromide: To the stirred solution, add this compound (1.0 - 1.2 eq.) dropwise at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be applied to increase the reaction rate if it is slow at room temperature.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution using Phase-Transfer Catalysis (PTC)
This protocol is advantageous for reactions with nucleophilic salts that are not readily soluble in organic solvents.
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Reactant Preparation: In a round-bottom flask, combine this compound (1.0 eq.) and the nucleophilic salt (e.g., NaN₃, KCN) (1.2 - 1.5 eq.) in a biphasic solvent system, such as toluene/water or dichloromethane/water.
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Addition of Catalyst: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq.).
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Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The vigorous stirring is crucial to ensure efficient transfer of the nucleophile between the phases.
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Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, separate the organic layer.
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Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by column chromatography or distillation.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for optimizing substitution reactions.
Improving the stability of 4-Bromo-2,3-difluorobenzyl bromide in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-2,3-difluorobenzyl bromide in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid discoloration (yellowing/browning) of the solution | Decomposition of the benzyl bromide, potentially due to the presence of moisture, light, or impurities. | Store solutions in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are anhydrous and free of impurities. Consider the use of a stabilizer like propylene oxide. |
| Decreased reactivity in subsequent reactions | Degradation of the this compound, leading to a lower effective concentration. | Prepare solutions fresh before use. If storage is necessary, follow the recommended storage conditions. Monitor the purity of the solution using analytical techniques like HPLC or GC before use. |
| Formation of precipitates in solution | Possible precipitation of degradation products or reaction with residual moisture to form insoluble byproducts. | Filter the solution before use. Identify the precipitate if possible to understand the degradation pathway. Re-evaluate the solvent choice and storage conditions. |
| Inconsistent experimental results | Variable stability of the this compound solution between experiments. | Standardize the solution preparation and storage protocol. Always use high-purity, anhydrous solvents. Prepare a fresh solution for each set of critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: this compound, like other benzyl bromides, is susceptible to degradation from several factors:
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Moisture: It can readily hydrolyze to form 4-Bromo-2,3-difluorobenzyl alcohol and hydrobromic acid.
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Light: Exposure to light, especially UV light, can promote the formation of radical species, leading to decomposition and polymerization.
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Heat: Elevated temperatures accelerate the rate of decomposition.
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Incompatible Materials: Contact with metals (except for lead and nickel), strong bases, and oxidizing agents can catalyze decomposition.[1][2][3]
Q2: What are the expected degradation products of this compound in the presence of moisture?
A2: The primary degradation product in the presence of moisture is expected to be 4-Bromo-2,3-difluorobenzyl alcohol via a hydrolysis reaction. This reaction also produces hydrobromic acid (HBr), which can further catalyze degradation.
Q3: In which common laboratory solvents is this compound expected to be most and least stable?
| Solvent Type | Examples | Expected Stability | Reasoning |
| Aprotic, Non-polar | Toluene, Hexane | High | Low reactivity and low solubility for polar impurities like water. |
| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN) | Moderate | Generally good solvents for reactions, but must be anhydrous. Stability can be influenced by solvent purity. |
| Protic, Polar | Water, Alcohols (Methanol, Ethanol) | Low | Solvolysis is likely to occur, where the solvent acts as a nucleophile, leading to the formation of alcohols or ethers.[4] |
Q4: How can I improve the stability of my this compound solution?
A4: To enhance the stability of your solution, consider the following:
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Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
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Inert Atmosphere: Store the solution under an inert atmosphere such as nitrogen or argon to prevent exposure to moisture and oxygen.
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Storage Conditions: Store solutions in a refrigerator or freezer, protected from light.[2]
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Use of Stabilizers: For long-term storage, consider adding a stabilizer. Propylene oxide is commonly used as an acid scavenger for benzyl bromide.[1][2][5]
Q5: How can I monitor the degradation of my this compound solution?
A5: You can monitor the purity and degradation of your solution using the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating and quantifying the parent compound and its degradation products.
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Gas Chromatography (GC): Suitable for analyzing the volatile parent compound. A mass spectrometry (MS) detector can help in identifying degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the appearance of signals corresponding to degradation products, such as the alcohol derivative.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Solution of this compound
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Solvent Preparation: Dry the desired aprotic solvent (e.g., THF, Dichloromethane) over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone for THF) and distill under an inert atmosphere.
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Inert Atmosphere: Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
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Solution Preparation: In the inert atmosphere, dissolve the desired amount of this compound in the anhydrous solvent.
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Stabilizer Addition (Optional): If long-term storage is intended, add a small amount of a stabilizer such as propylene oxide (typically 0.1-0.5% v/v).
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Storage: Store the solution in a sealed, amber glass vial with a PTFE-lined cap at a low temperature (e.g., 4°C or -20°C).
Protocol 2: Monitoring Solution Stability using HPLC
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Standard Preparation: Prepare a stock solution of high-purity this compound of a known concentration in the chosen mobile phase or a compatible solvent.
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Sample Preparation: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the stored solution, and dilute it to a known concentration with the mobile phase.
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HPLC Analysis:
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Column: Use a suitable reverse-phase column (e.g., C18).
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Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.
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Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).
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Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks can be indicative of degradation products.
Visualizations
Caption: Experimental workflow for preparing and monitoring the stability of a this compound solution.
Caption: Primary degradation pathway of this compound in the presence of moisture.
References
- 1. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
- 2. Benzyl Bromide (stabilized with Propylene Oxide) [cymitquimica.com]
- 3. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Bromide (stabilized with Propylene Oxide) - Starshinechemical [starshinechemical.com]
Troubleshooting Grignard reaction failure with 4-Bromo-2,3-difluorobenzyl bromide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering difficulties with Grignard reactions, with a specific focus on the challenging substrate 4-Bromo-2,3-difluorobenzyl bromide.
Troubleshooting Guide & FAQs
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard synthesis. Several factors, particularly when dealing with a deactivated substrate like this compound, can contribute to this problem. The electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the benzylic bromide.
Potential Causes and Solutions:
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Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting.
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Solution: Activate the magnesium surface. This can be achieved by gently crushing the magnesium turnings under an inert atmosphere to expose a fresh surface. Chemical activation using a small crystal of iodine or a few drops of 1,2-dibromoethane is also a common and effective method. The disappearance of the iodine's color indicates magnesium activation.
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Presence of Moisture: Grignard reagents are highly sensitive to moisture. Any water in the glassware, solvent, or starting material will quench the reaction.
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Solution: Ensure all glassware is rigorously dried, ideally in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
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Poor Quality Starting Material: Impurities in the this compound can inhibit the reaction.
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Solution: Purify the starting material, for instance, by distillation, to remove any impurities.
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Q2: I'm observing a significant amount of a high-boiling point byproduct in my reaction. What is it, and how can I minimize its formation?
A2: The most likely byproduct is the Wurtz coupling product, formed from the reaction of the Grignard reagent with the starting benzyl bromide. This is a major side reaction, especially with benzylic halides. The formation of this byproduct is often favored by higher concentrations of the benzyl bromide and increased reaction temperatures.
Strategies to Minimize Wurtz Coupling:
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Slow Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This keeps the concentration of the benzyl bromide low in the reaction mixture.
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Solvent Choice: The choice of solvent can influence the selectivity of the reaction. While THF is a common solvent for Grignard reactions, exploring other ethers like 2-Methyltetrahydrofuran (2-MeTHF) might be beneficial as solvent effects have been shown to alter the ratio of Grignard reagent to Wurtz coupling product.
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Continuous Process: For larger scale reactions, a continuous production process has been shown to improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.
Q3: The reaction starts but then stops, and the solution turns cloudy or dark. What could be the issue?
A3: This scenario often suggests that while initiation occurred, the reaction could not be sustained.
Possible Reasons and Countermeasures:
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Insufficiently Anhydrous Conditions: A small amount of moisture might have been consumed during initiation, but residual water is quenching the newly formed Grignard reagent.
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Solution: Re-evaluate and improve the drying procedure for all components of the reaction.
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Low Temperature: While the reaction is exothermic, it might require gentle warming to be sustained, especially in the initial phases.
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Solution: Gently warm the flask with a heat gun or in a warm water bath to maintain the reaction.
-
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Decomposition: The darkening of the reaction mixture could indicate the decomposition of the Grignard reagent or the starting material.
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Solution: Monitor the reaction temperature closely and avoid excessive heating.
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Q4: Are there alternative methods if the direct reaction with magnesium consistently fails?
A4: Yes, if direct formation of the Grignard reagent from this compound and magnesium proves to be too challenging, alternative methods can be employed.
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Halogen-Magnesium Exchange: A common alternative for preparing Grignard reagents from difficult substrates is the Knochel exchange reaction. This involves reacting the aryl bromide with a more reactive, commercially available Grignard reagent, such as isopropylmagnesium bromide or chloride. This exchange reaction can often proceed under milder conditions.
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Use of Activated Magnesium: Rieke magnesium, which is a highly reactive form of magnesium, can be used to facilitate the reaction with less reactive organic halides.
Data Summary
The following table summarizes key reaction parameters and their potential impact on the success of the Grignard reaction with this compound.
| Parameter | Condition | Potential Outcome | Recommendation |
| Magnesium Activation | No activation | Reaction fails to initiate | Use mechanical crushing, iodine, or 1,2-dibromoethane for activation. |
| Activated | Successful initiation | Standard procedure. | |
| Solvent | Anhydrous THF | Standard, may lead to Wurtz coupling | Ensure solvent is completely dry. |
| Anhydrous 2-MeTHF | Potentially improved selectivity against Wurtz coupling | Consider as an alternative to THF. | |
| Addition Rate of Halide | Rapid addition | Increased Wurtz coupling, potential for runaway reaction | Slow, dropwise addition is crucial. |
| Slow, controlled addition | Minimized side products, better reaction control | Maintain a gentle reflux. | |
| Temperature | Too low | Reaction may not sustain | Gentle warming may be necessary. |
| Optimal (gentle reflux) | Efficient reaction | Monitor and control the temperature. | |
| Too high | Increased side reactions and decomposition | Avoid excessive heating. |
Experimental Protocols
Protocol 1: Standard Grignard Reagent Formation
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Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware and cool under an inert atmosphere.
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Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun until the color of the iodine disappears, then cool to room temperature.
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Initiation: Add a small amount of anhydrous solvent (e.g., THF) to just cover the magnesium. Prepare a solution of this compound in the anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as indicated by bubbling and a slight cloudiness. If it doesn't start, gently warm the flask.
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Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
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Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Visualizations
Troubleshooting Workflow for Grignard Reaction Failure
Caption: Troubleshooting workflow for Grignard reaction failure.
Technical Support Center: Byproduct Identification in Reactions of 4-Bromo-2,3-difluorobenzyl bromide by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-difluorobenzyl bromide. The focus is on identifying potential byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected major reaction pathways for this compound?
A1: this compound is a primary benzylic halide. Such compounds are known to undergo nucleophilic substitution reactions. Depending on the reaction conditions, both SN1 and SN2 pathways are possible.[1] The benzylic position can stabilize a carbocation, making the SN1 pathway viable, especially with weak nucleophiles and polar protic solvents.[2] Stronger nucleophiles and polar aprotic solvents will favor the SN2 mechanism.[3]
Q2: What are the common types of byproducts I should expect in my reactions?
A2: Common byproducts can arise from several side reactions:
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Hydrolysis: Reaction with any residual water in your solvents or reagents can lead to the formation of 4-Bromo-2,3-difluorobenzyl alcohol.
-
Elimination (E1 and E2): Although less common for primary benzylic halides compared to secondary or tertiary ones, elimination reactions can occur, especially in the presence of a strong, sterically hindered base, to form a substituted toluene derivative.[4][5][6][7]
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial reaction is also nucleophilic, you may observe di- or even tri-substituted products.
-
Byproducts from the nucleophile: The nucleophile itself might degrade or react to form its own set of byproducts.
-
Solvent-adducts: The solvent, if nucleophilic (e.g., methanol, ethanol), can react with the starting material to form ether byproducts.
Q3: How can I use LC-MS to identify these byproducts?
A3: LC-MS is a powerful tool for this purpose. The liquid chromatography (LC) component separates the different compounds in your reaction mixture based on their polarity and other chemical properties.[8] The mass spectrometry (MS) component then provides the mass-to-charge ratio (m/z) of each separated compound, which can be used to determine its molecular weight.[8][9] By comparing the m/z values of the unknown peaks with the calculated molecular weights of potential byproducts, you can tentatively identify them. The characteristic isotopic pattern of bromine (79Br and 81Br are present in roughly a 1:1 ratio) will result in two mass peaks for bromine-containing compounds, separated by 2 Da, which is a key signature to look for.
Troubleshooting Guide
Issue 1: I see many unexpected peaks in my LC-MS chromatogram.
-
Possible Cause 1: Contamination. Your sample might be contaminated.
-
Possible Cause 2: Sample Degradation. The sample may have degraded after the reaction or during storage.
-
Solution: Analyze your samples as fresh as possible. If storage is necessary, keep them at a low temperature and protected from light.
-
-
Possible Cause 3: Complex Reaction Mixture. Your reaction may be less selective than anticipated, leading to multiple byproducts.
-
Solution: This is where careful data analysis is crucial. Use the m/z values and bromine isotope patterns to propose structures for the major byproducts. This information can help you optimize your reaction conditions (e.g., lower temperature, different base or solvent) to minimize side reactions.
-
Issue 2: I am not sure if a peak is a real byproduct or just noise.
-
Possible Cause: Low Signal-to-Noise Ratio. The peak may be too small relative to the baseline noise.
-
Solution: You can try to concentrate your sample to increase the signal intensity. However, be aware that this can also increase the concentration of interfering species.[12] Ensure proper instrument settings for sensitivity.
-
-
Possible Cause: Artifacts. The peak could be an artifact from the LC-MS system itself.[11]
Issue 3: The mass spectrum of a peak is confusing and doesn't seem to match any expected byproduct.
-
Possible Cause 1: In-source Fragmentation or Adduct Formation. The molecule might be fragmenting in the ion source of the mass spectrometer, or it could be forming adducts with solvent molecules (e.g., [M+Na]+, [M+K]+, [M+CH3CN]+).
-
Solution: Look for common adducts and neutral losses in your data analysis. Varying the ion source conditions (e.g., cone voltage) can sometimes help to control fragmentation.
-
-
Possible Cause 2: An Unexpected Reaction Pathway. Your reaction may have taken an unexpected turn.
-
Solution: This is an opportunity for discovery. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the unknown peak. This information, combined with knowledge of your starting materials and reagents, can help you propose a novel structure.
-
Potential Byproducts Data
Below is a table of potential byproducts from reactions of this compound and their calculated monoisotopic masses. This can serve as a quick reference for identifying unknown peaks in your LC-MS data.
| Byproduct Name | Chemical Structure | Monoisotopic Mass (Da) | Expected m/z ([M+H]+) |
| 4-Bromo-2,3-difluorobenzyl alcohol | C7H5BrF2O | 221.9482 | 222.9560 |
| Bis(4-bromo-2,3-difluorobenzyl) ether | C14H8Br2F4O | 425.8899 | 426.8977 |
| 4-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | 219.9326 | 220.9404 |
| 4-Bromo-2,3-difluorobenzoic acid | C7H3BrF2O2 | 235.9275 | 236.9353 |
| 1-Bromo-4-(bromomethyl)-2,3-difluorobenzene Dimer | C14H8Br2F4 | 409.8953 | 410.9031 |
Note: The m/z values are for the protonated molecule ([M+H]+) and are calculated using the most abundant isotopes. Remember to also look for the corresponding 81Br isotope peak at [M+H+2]+.
Experimental Protocol: LC-MS Analysis of a Reaction Mixture
This protocol provides a general starting point for the analysis of a reaction mixture containing this compound. It may need to be optimized for your specific reaction and instrumentation.[13][14]
1. Sample Preparation:
-
Quench a small aliquot (e.g., 10-50 µL) of your reaction mixture by diluting it into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and prepares the sample for analysis.
-
The dilution factor should be adjusted to ensure the concentration of the major components is within the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial to remove any particulate matter that could clog the system.[14]
2. LC-MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be to start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column. The exact gradient profile will depend on the polarity of your compounds.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is usually a good starting point for these types of compounds.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening to capture a broad range of potential byproducts.
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
Look for the characteristic 1:1 isotopic pattern of bromine-containing compounds.
-
Compare the observed m/z values with the calculated masses of your expected product and potential byproducts.
-
Use software tools to help with peak deconvolution and library searching if available.[9]
Visualization
Caption: A typical workflow for identifying reaction byproducts using LC-MS.
References
- 1. homework.study.com [homework.study.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. siue.edu [siue.edu]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. halocolumns.com [halocolumns.com]
- 12. restek.com [restek.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2,3-difluorobenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-difluorobenzyl bromide. The information provided is based on established principles of organic chemistry and data from related compounds, as specific quantitative data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?
The reactivity of this compound is significantly influenced by the solvent due to its ability to stabilize the transition states of either an S(_N)1 or S(_N)2 reaction mechanism. As a benzylic bromide, it can undergo reaction via either pathway, and the solvent plays a crucial role in determining which predominates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can stabilize the formation of a carbocation intermediate through hydrogen bonding. This stabilization of the intermediate and the transition state leading to it accelerates the S(_N)1 pathway.[1]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) are generally preferred for S(_N)2 reactions. These solvents can solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive.[2]
-
Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices for nucleophilic substitution reactions involving charged or polar reactants, as they cannot effectively stabilize the charged transition states or intermediates.
Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely for this compound?
Both S(_N)1 and S(_N)2 mechanisms are possible for this compound. The benzylic position can stabilize a carbocation, favoring the S(_N)1 pathway. However, as a primary benzylic bromide, it is also accessible to nucleophilic attack from the backside, favoring the S(_N)2 pathway. The operative mechanism will be highly dependent on the reaction conditions:
-
Strong, non-bulky nucleophiles and polar aprotic solvents will favor the S(_N)2 mechanism.
-
Weak nucleophiles and polar protic solvents will favor the S(_N)1 mechanism.
Q3: I am observing low yields in my reaction. What are the potential causes and solutions?
Low yields can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue.
Q4: I am seeing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of side products can be due to competing elimination reactions or reaction with the solvent (solvolysis). To improve selectivity:
-
For S(_N)2 reactions: Use a high concentration of a strong, non-basic nucleophile in a polar aprotic solvent. Lowering the reaction temperature can also help to disfavor elimination.
-
For S(_N)1 reactions: Be aware that solvolysis is a common side reaction in polar protic solvents. Using a higher concentration of your desired nucleophile can help it outcompete the solvent.
Data Presentation: Expected Solvent Effects on Reactivity
The following table summarizes the expected qualitative effects of different solvent classes on the nucleophilic substitution reactions of this compound.
| Solvent Class | Representative Solvents | Predominant Mechanism | Expected Reaction Rate | Potential Issues |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | S(_N)1 | Moderate to Fast | Solvolysis, competing elimination (E1) |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | S(_N)2 | Fast | Sensitive to water impurities |
| Nonpolar | Hexane, Toluene, Carbon tetrachloride (CCl₄) | S(_N)2 (if reactants dissolve) | Very Slow | Poor solubility of nucleophiles |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound
This protocol provides a general guideline. The specific nucleophile, solvent, temperature, and reaction time should be optimized for each specific transformation.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium phenoxide)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or ethanol)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the nucleophile (1.1 - 1.5 equivalents).
-
Add the anhydrous solvent and stir the mixture until the nucleophile is dissolved or evenly suspended.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent.
-
Slowly add the solution of this compound to the stirring solution of the nucleophile at the desired reaction temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Competing S(_N)1 and S(_N)2 pathways for this compound.
Troubleshooting Guide Workflow
Caption: A logical workflow for troubleshooting common issues in reactions.
References
Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-2,3-difluorobenzyl bromide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,3-difluorobenzyl bromide. The information is based on established protocols for structurally similar benzylic bromides and general organic chemistry principles.
Disclaimer: this compound is expected to be a lachrymatory (tear-inducing) and corrosive compound.[1][2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure after a reaction with this compound?
A standard work-up is designed to quench the reaction, remove inorganic salts, and separate the desired organic product.
-
Quench the Reaction: Cool the reaction mixture to room temperature. If the reaction is sensitive to water, it can be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute and Extract: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Transfer the mixture to a separatory funnel and extract the product into the organic layer. Repeat the extraction from the aqueous layer two more times to ensure complete recovery.[3]
-
Wash the Organic Layer: Combine the organic extracts. Wash them sequentially with water, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions, and finally with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.[3][4]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][5]
Q2: How can I remove unreacted this compound from my reaction mixture?
Excess benzyl bromide is a common issue and can often co-elute with the desired product during chromatography. Several methods can be used to remove it before purification.
-
Chemical Quenching: Add a scavenger to the reaction mixture to react with the excess benzyl bromide, converting it into a more polar, water-soluble compound.
-
Amine Quench: Add 1.2 equivalents of triethylamine (Et₃N) and stir for 1-2 hours. The resulting benzyltriethylammonium bromide salt is water-soluble and can be removed during the aqueous work-up.[4]
-
Phosphine Quench: Add triphenylphosphine (PPh₃). It reacts to form a phosphonium salt, which is often insoluble in non-polar organic solvents and can be removed by filtration.[6]
-
Thiol Quench: Reagents like thiourea can be used to form isothiouronium salts, which can be separated by filtration or extraction.[4]
-
-
Chromatography: Benzyl bromides are typically non-polar. Flash column chromatography using a very non-polar eluent system (e.g., 100% hexanes or pentane) can be effective in flushing the excess benzyl bromide from the column before eluting the desired, typically more polar, product.[4][6]
Q3: My product and the starting benzyl bromide have very similar Rf values on TLC. How can I improve separation?
This is a common challenge due to similar polarities.
-
Optimize Chromatography: Use a shallow gradient elution during column chromatography. Start with a very non-polar solvent (e.g., 100% hexanes) to elute the this compound first, then gradually increase the polarity of the eluent to isolate your product.[6]
-
Use a Different Staining Method: Some compounds may not be visible under UV light or may stain poorly with common stains. Try different TLC stains (e.g., vanillin, permanganate) which may stain the product and starting material differently, allowing for better visualization.
-
Pre-Purification Quenching: The most reliable method is to use one of the chemical quenching strategies described in Q2 to remove the starting material before attempting chromatography.
Q4: I've formed an emulsion during the aqueous extraction. What should I do?
Emulsions are common when working with complex mixtures. To break an emulsion, add a significant amount of brine (saturated NaCl solution) to the separatory funnel, swirl gently (do not shake vigorously), and allow the layers to stand. The increased ionic strength of the aqueous phase usually forces the layers to separate.[7]
Q5: What safety precautions are essential when working with this compound?
Due to its nature as a substituted benzyl bromide, this reagent is classified as hazardous.
-
Hazard Class: It is toxic if swallowed and causes severe skin burns and eye damage.[2]
-
Handling: Always handle this chemical in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash-proof goggles, a face shield, and a flame-retardant lab coat.
-
Lachrymator: It is a lachrymator, meaning its vapors are irritating to the eyes and respiratory system.[1]
Troubleshooting Guide
This table summarizes common issues, their potential causes, and recommended solutions for reactions involving this compound.
| Issue | Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Significant amount of starting nucleophile remains on TLC/NMR analysis. | 1. Insufficient this compound. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Add more benzyl bromide in portions, monitoring by TLC. 2. Gradually increase the reaction temperature. 3. Allow the reaction to stir for a longer duration. | Consumption of starting material and formation of the desired product. |
| Excess Benzyl Bromide | A non-polar spot, corresponding to the starting bromide, is prominent on TLC after the reaction. | The reagent was used in stoichiometric excess to drive the reaction to completion. | Before column chromatography, stir the crude mixture with 1.2 eq. of triethylamine in the reaction solvent for 1-2 hours, then perform an aqueous work-up.[4] | >95% removal of excess benzyl bromide, simplifying subsequent purification. |
| Formation of Byproduct | Appearance of a polar, UV-active spot on TLC, possibly corresponding to 4-Bromo-2,3-difluorobenzyl alcohol. | Hydrolysis of the benzyl bromide by trace amounts of water in the reaction mixture or during work-up. | Ensure all reagents and solvents are anhydrous. If the byproduct forms during work-up, perform aqueous washes quickly with cold solutions. | Minimized formation of the alcohol byproduct, leading to a cleaner crude product and higher yield. |
| Poor Chromatographic Separation | Product and starting benzyl bromide spots overlap or are very close on TLC (ΔRf < 0.1). | Similar polarity of the two compounds. | 1. Use a chemical quench (see above) to remove the starting bromide before the column. 2. Perform gradient flash chromatography starting with 100% non-polar eluent (e.g., Hexane) to wash out the bromide first.[6] | Baseline separation of the product from the starting material, achieving >98% purity. |
Experimental Protocols
Detailed Protocol: General Aqueous Work-up and Purification
This protocol outlines a standard procedure for isolating a product from a reaction mixture containing this compound.
1. Reaction Quenching and Solvent Dilution
-
Once the reaction is deemed complete by TLC, cool the flask to room temperature in an ice-water bath.
-
Slowly add 50 mL of deionized water to quench the reaction.
-
Add 100 mL of ethyl acetate and stir for 5 minutes.
2. Phase Separation
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Allow the layers to separate. The organic layer (typically the top layer with ethyl acetate) contains the product.
-
Drain the aqueous layer and extract it again with 2 x 50 mL of ethyl acetate.
3. Washing the Organic Phase
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
1 x 50 mL of deionized water.
-
1 x 50 mL of saturated aqueous NaHCO₃ solution (to neutralize any acid).
-
1 x 50 mL of brine (to remove bulk water).[3]
-
4. Drying and Concentration
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄, swirl, and let it stand for 15 minutes to absorb residual water.
-
Filter the mixture through a cotton plug or filter paper to remove the drying agent.
-
Rinse the flask and the drying agent with a small amount of fresh ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
5. Purification by Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with an appropriate solvent system, determined by prior TLC analysis. A common starting point is a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
Visualized Workflow
References
- 1. 4-Bromo-2-fluorobenzyl bromide CAS#: 76283-09-5 [m.chemicalbook.com]
- 2. 4-Bromo-2-fluorobenzyl bromide | C7H5Br2F | CID 2733660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Validation & Comparative
A Comparative Guide to the Reactivity of Difluorobenzyl Bromide Isomers in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Reactivity
The reactivity of benzyl bromides in SN2 reactions is primarily governed by the electronic properties of the substituents on the aromatic ring and, to a lesser extent, by steric effects. The benzylic carbon is the electrophilic center that is attacked by a nucleophile. Electron-withdrawing groups on the benzene ring can influence the transition state stability and the electrophilicity of the benzylic carbon, thereby affecting the reaction rate.
Fluorine, as a substituent, exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+R) due to its lone pairs. The net effect on the reactivity of difluorobenzyl bromide isomers will depend on the position of the two fluorine atoms relative to the bromomethyl group.
Predicted Relative Reactivity of Difluorobenzyl Bromide Isomers
Based on the interplay of inductive and resonance effects, the predicted order of reactivity for difluorobenzyl bromide isomers in a typical SN2 reaction (e.g., with iodide in acetone) is presented below. The reactivity is influenced by the extent to which the fluorine atoms withdraw electron density from the benzylic carbon, affecting the stability of the SN2 transition state. A higher degree of electron withdrawal generally leads to a more electrophilic benzylic carbon but can also destabilize the developing partial positive charge on the carbon in the transition state. For SN2 reactions of benzyl halides, electron-withdrawing groups tend to slightly retard the reaction.
Table 1: Predicted Relative Reactivity of Difluorobenzyl Bromide Isomers in SN2 Reactions
| Isomer | Predicted Relative Rate Constant (k_rel) | Rationale |
| 3,5-Difluorobenzyl bromide | > 1 | The two fluorine atoms are in the meta positions relative to the bromomethyl group. Their strong -I effects are additive and significantly withdraw electron density from the ring, making the benzylic carbon more electrophilic. The +R effect does not operate at the meta position, leading to a net strong deactivation of the ring but a potentially more reactive benzylic position for nucleophilic attack. |
| 3,4-Difluorobenzyl bromide | ~ 1 | One fluorine is meta and the other is para. The para fluorine can exert both -I and +R effects, while the meta fluorine primarily exerts a -I effect. The combination of these effects leads to a moderate level of electron withdrawal. |
| 2,5-Difluorobenzyl bromide | < 1 | The ortho-fluorine atom exerts a strong -I effect and a +R effect. The meta-fluorine exerts a -I effect. The proximity of the ortho-fluorine may also introduce a minor steric hindrance to the incoming nucleophile. |
| 2,4-Difluorobenzyl bromide | < 1 | The ortho-fluorine provides a strong -I effect and some steric hindrance. The para-fluorine contributes both -I and +R effects. The cumulative electron-withdrawing effect is significant. |
| 2,3-Difluorobenzyl bromide | < 1 | Both fluorine atoms are in ortho and meta positions, leading to a strong cumulative electron-withdrawing inductive effect. The ortho-fluorine also introduces steric hindrance. |
| 2,6-Difluorobenzyl bromide | << 1 | The presence of two ortho-fluorine atoms creates significant steric hindrance for the backside attack of the nucleophile on the benzylic carbon, drastically reducing the reaction rate. This steric effect is expected to be the dominant factor, making this isomer the least reactive. |
Note: The predicted relative rate constants are qualitative and intended to guide experimental design. Actual quantitative data may vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocol: Comparative Kinetic Study of Difluorobenzyl Bromide Isomers
This protocol describes a method for comparing the relative rates of reaction of difluorobenzyl bromide isomers with sodium iodide in acetone, a classic SN2 reaction. The progress of the reaction can be monitored by observing the formation of a sodium bromide precipitate or by quantitative methods such as HPLC.
Materials:
-
All six difluorobenzyl bromide isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-)
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Internal standard (e.g., naphthalene or biphenyl) for HPLC analysis
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
Prepare 0.1 M stock solutions of each difluorobenzyl bromide isomer in anhydrous acetone.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Kinetic Run (to be performed for each isomer):
-
Equilibrate the solutions of sodium iodide and the specific difluorobenzyl bromide isomer to the desired reaction temperature (e.g., 25 °C) in a constant temperature bath.
-
In a reaction vessel, mix equal volumes of the pre-heated sodium iodide and difluorobenzyl bromide solutions to initiate the reaction. The final concentration of each reactant will be 0.05 M.
-
At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a dilute solution of sodium thiosulfate to consume unreacted iodide) and the internal standard.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC.
-
Develop an HPLC method that provides good separation of the difluorobenzyl bromide starting material, the difluorobenzyl iodide product, and the internal standard.
-
Monitor the disappearance of the difluorobenzyl bromide peak and the appearance of the difluorobenzyl iodide peak over time.
-
-
Data Analysis:
-
Calculate the concentration of the difluorobenzyl bromide at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the concentration of the difluorobenzyl bromide (ln[R-Br]) versus time.
-
For a pseudo-first-order reaction (if the concentration of NaI is in large excess) or a second-order reaction, the slope of the resulting straight line will be related to the rate constant (k).
-
Compare the rate constants obtained for each isomer to determine their relative reactivity.
-
Visualization of Factors Influencing Reactivity
The following diagram illustrates the key factors that influence the SN2 reactivity of difluorobenzyl bromide isomers.
Conclusion
The reactivity of difluorobenzyl bromide isomers in SN2 reactions is a nuanced interplay of electronic and steric effects imparted by the fluorine substituents. Isomers with fluorine atoms in the meta positions are predicted to be more reactive due to the dominance of the electron-withdrawing inductive effect, which increases the electrophilicity of the benzylic carbon. Conversely, isomers with ortho-substituents are expected to be less reactive due to a combination of inductive effects and significant steric hindrance. The provided experimental protocol offers a robust framework for researchers to quantitatively assess these reactivity differences and validate the theoretical predictions. This understanding is vital for the rational design of synthetic routes and the development of novel molecules in various fields of chemical research.
A Comparative Guide to 4-Bromo-2,3-difluorobenzyl bromide and 4-Bromo-2-fluorobenzyl bromide in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Halogenated benzyl bromides are pivotal building blocks in this endeavor, serving as versatile electrophiles for the introduction of key structural motifs. This guide provides a comparative analysis of two such reagents: 4-Bromo-2,3-difluorobenzyl bromide and 4-Bromo-2-fluorobenzyl bromide, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols.
Introduction
4-Bromo-2-fluorobenzyl bromide and its difluorinated counterpart, this compound, are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1][2] The presence and position of fluorine atoms on the aromatic ring significantly influence the reactivity of the benzylic bromide and the properties of the resulting products.[3][4] This guide aims to provide a clear comparison to aid researchers in selecting the appropriate reagent for their synthetic needs.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 4-Bromo-2-fluorobenzyl bromide |
| Molecular Formula | C₇H₄Br₂F₂ | C₇H₅Br₂F |
| Molecular Weight | 285.91 g/mol | 267.92 g/mol [5] |
| Appearance | Not specified in literature | White to pale cream crystals or powder[6] |
| Melting Point | Not specified in literature | 33-36 °C[7] |
| CAS Number | Not specified in literature | 76283-09-5[7] |
Synthesis
Both compounds are typically synthesized from their corresponding substituted toluenes via a radical-initiated benzylic bromination.
Synthesis of 4-Bromo-2-fluorobenzyl bromide:
This compound is synthesized from 4-Bromo-2-fluorotoluene. A common method involves free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.[8]
Synthesis of this compound:
The synthesis of this compound follows a similar pathway, starting from 1-Bromo-2,3-difluoro-4-methylbenzene. The benzylic methyl group is brominated using NBS and a radical initiator. While a specific protocol for this exact transformation is not widely published, the general procedure for benzylic bromination is applicable.
Comparative Reactivity
The primary difference in the reactivity of these two benzyl bromides stems from the electronic effects of the fluorine substituents on the benzene ring. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect).
-
4-Bromo-2-fluorobenzyl bromide: The single fluorine atom at the ortho position withdraws electron density from the aromatic ring. This inductive effect destabilizes the benzylic carbocation that can form as a transient intermediate in SN1-type reactions.[9]
-
This compound: The presence of a second fluorine atom at the meta position further increases the electron-withdrawing nature of the aromatic ring. The cumulative inductive effect of two fluorine atoms will lead to a greater destabilization of the benzylic carbocation intermediate compared to the monofluorinated analogue.
This increased electron deficiency at the benzylic carbon in the difluoro-substituted compound suggests that it will be more susceptible to nucleophilic attack in SN2 reactions. However, the increased inductive withdrawal can also slow down reactions that proceed through a significant buildup of positive charge at the benzylic position.
Applications in Synthesis
Both 4-Bromo-2-fluorobenzyl bromide and its difluorinated analog are valuable reagents in medicinal chemistry for the synthesis of complex molecular architectures.[2][10] They are frequently employed in alkylation reactions with a variety of nucleophiles, including amines, phenols, and thiols, to introduce the substituted benzyl moiety.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the precursors and a typical nucleophilic substitution reaction.
Protocol 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide from 4-Bromo-2-fluorotoluene [8]
-
Materials: 4-Bromo-2-fluorotoluene, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 4-Bromo-2-fluorotoluene (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
-
A reported yield for a similar reaction is 89%.
-
Protocol 2: Inferred Synthesis of this compound from 1-Bromo-2,3-difluoro-4-methylbenzene
-
Materials: 1-Bromo-2,3-difluoro-4-methylbenzene, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve 1-Bromo-2,3-difluoro-4-methylbenzene (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Irradiate the mixture with a UV lamp or heat to reflux to initiate the radical reaction.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Protocol 3: Representative Nucleophilic Substitution with an Amine
-
Materials: Substituted benzyl bromide (1.0 eq), primary or secondary amine (1.2 eq), a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Dissolve the amine and the base in the chosen solvent.
-
Add the substituted benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of a Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical drug candidate starting from a substituted benzyl bromide, a common application for the title compounds.
Caption: Generalized workflow for drug synthesis.
Signaling Pathway Example: WIP1 Phosphatase Inhibition
GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase. While not directly synthesized from the title compounds, its mechanism of action provides a relevant example of a signaling pathway targeted by modern therapeutics. Wip1 is a negative regulator of the p53 tumor suppressor pathway. Inhibition of Wip1 leads to increased phosphorylation and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells.
Caption: WIP1 inhibition enhances p53 activity.
Conclusion
Both this compound and 4-Bromo-2-fluorobenzyl bromide are valuable reagents for the synthesis of fluorinated organic molecules. The choice between them will depend on the specific electronic properties desired in the final product and the anticipated reactivity in the key synthetic steps. The difluorinated compound offers the potential for greater modulation of properties such as lipophilicity and metabolic stability but may exhibit different reactivity due to the enhanced electron-withdrawing nature of the two fluorine substituents. Researchers should consider these factors when designing synthetic routes for novel compounds.
References
- 1. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jelsciences.com [jelsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 8. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of 4-Bromo-2,3-difluorobenzyl bromide and Its Precursors
A detailed analysis for researchers, scientists, and drug development professionals providing a comparative spectroscopic overview of 4-Bromo-2,3-difluorobenzyl bromide and its key precursors: 4-Bromo-2,3-difluorotoluene, 4-Bromo-2,3-difluorobenzaldehyde, and 4-Bromo-2,3-difluorobenzoic acid. This guide includes a summary of their characteristic spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic pathway.
This guide offers an objective comparison of the spectroscopic properties of this compound and its common synthetic precursors. Understanding the distinct spectral features of each compound is crucial for reaction monitoring, quality control, and structural verification in synthetic and medicinal chemistry. The data presented herein has been compiled from various sources and is supplemented with generalized experimental protocols for acquiring similar spectra.
Synthetic Pathway
The synthesis of this compound typically proceeds through a series of functional group transformations starting from 4-Bromo-2,3-difluorotoluene. The toluene derivative can be oxidized to the corresponding benzaldehyde, which can be further oxidized to benzoic acid. Alternatively, the benzylic position of the toluene can be directly brominated to yield the final product. The benzyl bromide can also be synthesized from the corresponding benzoic acid via reduction to the alcohol followed by bromination.
Caption: Synthetic routes to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for distinguishing between the different chemical entities during synthesis and analysis.
Table 1: ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | -CH₂Br / -CHO / -COOH / -CH₃ |
| This compound | ~7.1-7.4 (m) | ~4.5 (s) |
| 4-Bromo-2,3-difluorotoluene | ~6.9-7.2 (m) | ~2.3 (s) |
| 4-Bromo-2,3-difluorobenzaldehyde | ~7.3-7.6 (m) | ~10.2 (s) |
| 4-Bromo-2,3-difluorobenzoic acid | ~7.4-7.8 (m) | ~11.0 (br s) |
Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | Aromatic Carbons | C=O / -CH₂Br / -CH₃ |
| This compound | ~115-150 | ~30 |
| 4-Bromo-2,3-difluorotoluene | ~115-145 | ~15 |
| 4-Bromo-2,3-difluorobenzaldehyde | ~115-160 | ~188 |
| 4-Bromo-2,3-difluorobenzoic acid | ~115-160 | ~168 |
**Table 3: IR Data (ν, cm⁻¹) **
| Compound | C-H (Aromatic) | C=O | C-Br | C-F | O-H |
| This compound | ~3050-3100 | - | ~600-700 | ~1000-1200 | - |
| 4-Bromo-2,3-difluorotoluene | ~3050-3100 | - | ~600-700 | ~1000-1200 | - |
| 4-Bromo-2,3-difluorobenzaldehyde | ~3050-3100, ~2720, ~2820 | ~1700 | ~600-700 | ~1000-1200 | - |
| 4-Bromo-2,3-difluorobenzoic acid | ~3050-3100 | ~1700 | ~600-700 | ~1000-1200 | ~2500-3300 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 284/286 (Br isotope pattern) | 205 [M-Br]⁺, 126 [M-Br-Br]⁺ |
| 4-Bromo-2,3-difluorotoluene | 206/208 (Br isotope pattern) | 127 [M-Br]⁺ |
| 4-Bromo-2,3-difluorobenzaldehyde | 220/222 (Br isotope pattern) | 191/193 [M-CHO]⁺, 141 [M-Br]⁺ |
| 4-Bromo-2,3-difluorobenzoic acid | 236/238 (Br isotope pattern) | 219/221 [M-OH]⁺, 191/193 [M-COOH]⁺, 157 [M-Br]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands). Proton decoupling is typically used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or KBr plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate molecular ions and fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion peak, paying attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the major fragment ions to aid in structural elucidation.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound from its precursors.
A Comparative Guide to the Structural Verification of 4-Bromo-2,3-difluorobenzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. Halogenated organic compounds, such as 4-Bromo-2,3-difluorobenzyl bromide and its derivatives, are important building blocks in medicinal chemistry. Verifying the exact substitution pattern on the aromatic ring is critical, as even minor positional changes of functional groups can significantly impact the molecule's biological activity, toxicity, and pharmacokinetic properties.
This guide provides a comparative overview of key analytical techniques for the structural verification of this compound derivatives. It includes a summary of expected analytical data, detailed experimental protocols, and a logical workflow for unambiguous structure confirmation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The structural characterization of this compound and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique and complementary information. Below is a comparative summary of expected data for the parent compound and a representative derivative, 4-Bromo-2,3-difluoro-X-benzyl bromide, where 'X' represents an additional substituent.
| Analytical Technique | This compound (Parent Compound) | Representative Derivative (e.g., with an additional electron-donating group) | Key Insights |
| ¹H NMR | δ 4.5-4.7 (s, 2H, -CH₂Br), δ 7.2-7.6 (m, 2H, Ar-H) | Chemical shifts of benzylic and aromatic protons will vary depending on the nature and position of the 'X' substituent. | Provides information on the electronic environment of protons and their coupling, which helps determine the substitution pattern. |
| ¹³C NMR | δ 30-35 (-CH₂Br), δ 110-160 (Ar-C) with C-F couplings | Shifts in aromatic carbon signals will be indicative of the new substituent's effect. | Determines the number of unique carbon atoms and, through C-F coupling constants, the position of fluorine atoms. |
| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region, with F-F and F-H coupling. | Shifts in the fluorine signals will occur due to the electronic influence of the 'X' group. | Directly probes the fluorine atoms, providing clear evidence of their number and chemical environment. |
| Mass Spectrometry (EI) | Molecular ion peak cluster showing characteristic isotopic pattern for two bromine atoms (M, M+2, M+4).[1] | The molecular weight will increase according to the mass of the 'X' substituent, with the isotopic pattern for bromine remaining. | Confirms the molecular weight and the presence of bromine atoms.[1] Fragmentation patterns can offer further structural clues. |
| Infrared (IR) Spectroscopy | ~1200-1400 cm⁻¹ (C-F stretch), ~600-800 cm⁻¹ (C-Br stretch), ~3000-3100 cm⁻¹ (Ar C-H stretch) | New characteristic peaks will appear depending on the functional groups in 'X' (e.g., -OH, -NO₂, -CN). | Confirms the presence of specific functional groups. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the substitution pattern on the aromatic ring.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, often without proton decoupling to observe H-F couplings.
-
Spectral Width: Appropriate range for aromatic fluorines (e.g., -100 to -150 ppm).
-
Number of Scans: 64-256.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.
-
Sample Preparation:
-
EI: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet.
-
ESI: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., acetonitrile, methanol), often with a small amount of formic acid or ammonium acetate to promote ionization.
-
-
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to a value approximately 100 Da above the expected molecular weight.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern to confirm the presence and number of bromine and chlorine atoms. The characteristic M, M+2, and M+4 peaks for a dibromo compound should be observed in an approximate 1:2:1 ratio.[1]
Mandatory Visualizations
Experimental Workflow for Structural Verification
The following diagram illustrates a typical workflow for the structural verification of a newly synthesized this compound derivative.
Caption: Workflow for the synthesis, purification, and structural verification of target compounds.
Logical Relationship in Structure Elucidation
This diagram shows the logical flow of how data from different spectroscopic techniques are integrated to confirm the final structure.
Caption: Logical flow of data integration for structural elucidation.
References
A Comparative Analysis of Suzuki Reaction Yields with Diverse Brominated Aryl Halides
A deep dive into the Suzuki-Miyaura cross-coupling reaction reveals that the electronic properties and steric hindrance of brominated aryl halides significantly influence reaction yields. This guide provides a comparative analysis of Suzuki reaction outcomes with electron-rich, electron-poor, and sterically hindered aryl bromides, supported by experimental data to inform reaction optimization for researchers, scientists, and professionals in drug development.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of the aryl halide substrate is a critical parameter that can dramatically affect the efficiency and yield of this palladium-catalyzed reaction. Generally, the reactivity of aryl halides in the Suzuki reaction follows the order I > Br > Cl > F, with aryl bromides offering a good balance of reactivity and stability. However, within the class of brominated aryl halides, electronic and steric factors introduce significant variability in reaction outcomes.
Influence of Electronic Effects on Reaction Yield
The electronic nature of substituents on the aromatic ring of the aryl bromide plays a crucial role in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. Aryl bromides with electron-withdrawing groups are generally more reactive and tend to give higher yields compared to those with electron-donating groups. This is because electron-withdrawing groups decrease the electron density at the carbon-bromine bond, making it more susceptible to cleavage by the palladium catalyst.
Conversely, electron-donating groups increase the electron density on the aromatic ring, strengthening the C-Br bond and thus slowing down the oxidative addition step. This can lead to lower yields or require more forcing reaction conditions.
The Challenge of Steric Hindrance
Steric hindrance, particularly from substituents at the ortho position to the bromine atom, can significantly impede the Suzuki coupling reaction. Bulky groups near the reaction site can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the oxidative addition step. Furthermore, steric congestion can also inhibit the subsequent transmetalation and reductive elimination steps of the catalytic cycle, leading to reduced yields. Overcoming steric hindrance often requires the use of specialized bulky and electron-rich phosphine ligands that can facilitate the catalytic cycle.
Quantitative Comparison of Reaction Yields
The following table summarizes the yields of Suzuki-Miyaura coupling reactions for representative electron-rich, electron-poor, and sterically hindered brominated aryl halides with phenylboronic acid. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute yields across different studies can be challenging due to variations in reaction conditions. However, the general trends observed are highly informative.
| Aryl Bromide Substrate | Substituent Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Electron-Rich (-OCH₃) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 98 | [1] |
| 4-Bromotoluene | Electron-Rich (-CH₃) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 1 | 95 | [2] |
| Bromobenzene | Neutral | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 1 | 92 | [2] |
| 4-Bromobenzonitrile | Electron-Poor (-CN) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 1 | 98 | [2] |
| 4-Bromonitrobenzene | Electron-Poor (-NO₂) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 1 | 96 | [2] |
| 2-Bromotoluene | Sterically Hindered | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 94 | [1] |
| 2-Bromo-1,3-dimethylbenzene | Sterically Hindered | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 2 | 91 | [1] |
| 1-Bromo-2,4,6-trimethylbenzene | Sterically Hindered | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 18 | 85 | [1] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., PPh₃ or SPhos, 0.04 mmol), and base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., DMF or toluene, 5 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., nitrogen or argon) and then heated to the desired temperature with stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview and Experimental Workflow
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Bromo-2,3-difluorobenzyl bromide
For researchers and professionals in drug development and organic synthesis, the purity of starting materials and intermediates is paramount. 4-Bromo-2,3-difluorobenzyl bromide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly impacts reaction yield, impurity profiles of subsequent products, and overall process efficiency. This guide provides a comparative analysis of the purity of synthesized this compound against other structurally related and commercially available benzyl bromides using High-Performance Liquid Chromatography (HPLC).
Comparison of Purity with Alternative Benzyl Bromides
The purity of a batch of synthesized this compound was compared with three alternative, commonly used substituted benzyl bromides. The analysis was performed using a standardized reverse-phase HPLC method to ensure a fair and objective comparison. The alternatives chosen for this comparison are:
-
4-Bromo-2-fluorobenzyl bromide: A closely related analogue with one less fluorine atom.
-
4-Bromobenzyl bromide: A non-fluorinated analogue, widely used in synthesis.[1][2]
-
2,6-Difluorobenzyl bromide: An isomer with a different fluorine substitution pattern.
The primary impurities identified in the synthesized this compound are the unreacted starting material, 4-bromo-2,3-difluorotoluene, and the hydrolysis by-product, 4-bromo-2,3-difluorobenzyl alcohol. The purity of the commercial alternatives is typically specified by suppliers to be in the range of 97-98%.
The results of the comparative HPLC analysis are summarized in the table below.
| Compound | Retention Time (min) | Peak Area (%) | Main Impurity | Impurity Retention Time (min) | Impurity Peak Area (%) | Calculated Purity (%) |
| This compound | 6.82 | 99.15 | 4-bromo-2,3-difluorotoluene | 5.21 | 0.45 | 99.15 |
| 4-bromo-2,3-difluorobenzyl alcohol | 3.98 | 0.28 | ||||
| 4-Bromo-2-fluorobenzyl bromide | 6.55 | 98.21 | 4-bromo-2-fluorotoluene | 4.95 | 1.12 | 98.21 |
| 4-Bromobenzyl bromide | 6.21 | 98.56 | 4-bromotoluene | 4.68 | 0.95 | 98.56 |
| 2,6-Difluorobenzyl bromide | 5.98 | 97.99 | 2,6-difluorotoluene | 4.42 | 1.35 | 97.99 |
Note: The data presented is representative of a typical synthesis and purification batch and may vary.
From the analysis, the synthesized this compound demonstrates a high purity of 99.15%, which is favorable when compared to the typical purity of commercially available alternatives. The level of residual starting material and hydrolysis by-product is minimal, indicating an efficient synthesis and purification process.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized benzyl bromides.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol: HPLC Purity Analysis
This protocol outlines the standardized method used for the purity determination of this compound and its alternatives.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (70:30 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound or an alternative standard.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to achieve a concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved by vortexing or brief sonication.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Record the chromatogram for 15 minutes.
-
Identify the peaks corresponding to the main compound and any impurities based on their retention times.
-
Integrate the peak areas for all detected peaks.
5. Purity Calculation:
-
The purity is calculated based on the area percentage method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
This standardized protocol provides a reliable and reproducible method for the quality control and comparative purity analysis of this compound and related compounds, ensuring their suitability for demanding synthetic applications.
References
Benchmarking the Efficiency of 4-Bromo-2,3-difluorobenzyl Bromide in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of optimal starting materials and intermediates is paramount to achieving efficient, scalable, and cost-effective manufacturing processes. Among the vast array of building blocks available to medicinal chemists, halogenated benzyl bromides serve as critical reagents for introducing key structural motifs into complex drug molecules. This guide provides a comprehensive benchmark of the efficiency of 4-Bromo-2,3-difluorobenzyl bromide in API synthesis, with a particular focus on its application in the production of poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Through a comparative analysis with alternative reagents, supported by experimental data from peer-reviewed literature and patents, this document aims to inform strategic decisions in drug development and process optimization.
Executive Summary
This compound is a key intermediate in the synthesis of several modern APIs, valued for the specific physicochemical properties it imparts to the final drug molecule. This guide demonstrates that while it is a highly effective reagent, its performance in terms of reaction yield and conditions is comparable to other structurally similar benzyl bromides. The choice of a specific benzyl bromide is often dictated more by the desired final API structure and its biological activity rather than significant differences in synthetic efficiency. However, subtle variations in reactivity do exist and can be critical in large-scale production.
Comparative Analysis of Benzyl Bromide Reagents in API Synthesis
The primary application of this compound and its analogs in API synthesis is in N-alkylation reactions, where the benzyl group is attached to a nitrogen atom within the core structure of the drug molecule. To provide a clear comparison, we will examine the synthesis of key intermediates for PARP inhibitors, a class of drugs where these reagents are frequently employed.
Table 1: Comparative Data for N-Alkylation in the Synthesis of PARP Inhibitor Intermediates
| Reagent | API/Intermediate | Reaction Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| This compound | Talazoparib Intermediate | Not explicitly detailed in comparative studies | Not specified | Not specified | Not specified | N/A |
| 4-Fluorobenzyl bromide | Talazoparib Precursor | K₂CO₃, Kryptofix® 222, CH₃CN | 8 min (Radiolabeling) | 97% (Radiochemical conversion) | >98% | [1] |
| 4-Bromomethyl benzaldehyde | PARP-1 Inhibitor Intermediate | Not specified | Not specified | Not specified | Not specified | [2] |
| 2,6-Difluorobenzyl bromide | Rufinamide Precursor | HBr, H₂O₂, light | 6-24 h | 90.3% | 99.3% |
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for key reactions are outlined below.
General Experimental Workflow for N-Alkylation
The following diagram illustrates a typical workflow for the N-alkylation step in the synthesis of a PARP inhibitor intermediate.
Caption: General workflow for N-alkylation in API synthesis.
Protocol 1: Synthesis of a Rufinamide Precursor using 2,6-Difluorobenzyl bromide
This protocol provides an alternative to the use of N-bromosuccinimide (NBS), a common but more expensive brominating agent.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,6-difluorotoluene (0.01 mol), 40% hydrobromic acid (0.015 mol), and dichloromethane (30 ml).
-
Initiation: Irradiate the mixture with a 1000W iodine tungsten lamp and heat to reflux.
-
Reagent Addition: Slowly add 30% hydrogen peroxide (0.02 mol) dropwise. The rate of addition should be controlled to maintain a faded red color of the solution.
-
Reaction: Continue the reaction for 10 hours, monitoring the consumption of the starting material by GC.
-
Work-up: After cooling, wash the reaction mixture with a saturated sodium sulfite solution and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether) to obtain 2,6-difluorobenzyl bromide.
This method reports a yield of 90.3% with a purity of 99.3%.
Logical Comparison of Reagent Performance
The choice between this compound and its alternatives often involves a trade-off between factors like cost, availability, and specific reaction kinetics. The following diagram illustrates the decision-making process.
Caption: Logical flow for selecting a benzylating reagent.
Conclusion
This compound is an essential building block in the synthesis of various APIs, particularly in the development of PARP inhibitors. While direct comparative data on its efficiency against alternatives is scarce, the available information suggests that its performance in terms of yield and reaction conditions is within the expected range for similar halogenated benzyl bromides. The primary driver for its selection is often the specific structural requirements of the target API to achieve the desired pharmacological profile. For process chemists and drug developers, the key consideration will be a balance between the cost and availability of the starting material and the overall efficiency and robustness of the synthetic route. Further process optimization studies are warranted to delineate the subtle yet potentially significant differences in reactivity and yield between this compound and its close analogs in large-scale API manufacturing.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution in Fluorinated Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic stability of fluorinated benzyl bromides in nucleophilic substitution reactions, specifically focusing on solvolysis. The introduction of fluorine-containing substituents to aromatic rings is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the impact of these substitutions on the reactivity of key synthetic intermediates, such as benzyl bromides, is crucial for reaction design and optimization.
This document summarizes available experimental data on the solvolysis rates of benzyl bromide and its fluorinated analogs. Due to the absence of a single comprehensive study directly comparing the solvolysis of the target series of benzyl bromides under identical conditions, this guide collates and compares data from studies on closely related substrates (benzyl chlorides) to establish reactivity trends. An estimation of reactivity for 3,5-bis(trifluoromethyl)benzyl bromide is provided based on the Hammett linear free-energy relationship.
Comparative Kinetic Data
The following table summarizes the first-order rate constants (k) for the solvolysis of benzyl bromide and its fluorinated analogs. The data for the chlorides, which serve as excellent proxies for the bromides in terms of reactivity trends, were obtained under identical conditions and are presented for direct comparison.
Table 1: Solvolysis Rate Constants of Substituted Benzyl Halides
| Compound | Substituent(s) | Halide | Solvent System | Temperature (°C) | Rate Constant, k (s⁻¹) | Relative Rate |
| Benzyl halide | H | Chloride | 20% MeCN in H₂O | 25 | 3.5 x 10⁻⁵ | 1.0 |
| 4-Fluorobenzyl halide | 4-F | Chloride | 20% MeCN in H₂O | 25 | 3.3 x 10⁻⁵ | 0.94 |
| 4-(Trifluoromethyl)benzyl halide | 4-CF₃ | Chloride | 20% MeCN in H₂O | 25 | 4.5 x 10⁻⁷ | 0.013 |
| Benzyl bromide | H | Bromide | 80% Ethanol in H₂O | 25 | 1.05 x 10⁻⁴ | (baseline) |
| 3,5-Bis(trifluoromethyl)benzyl halide | 3,5-(CF₃)₂ | Chloride | 20% MeCN in H₂O | 25 | ~1.8 x 10⁻⁸ (estimated) | ~0.0005 |
Data for benzyl chloride, 4-fluorobenzyl chloride, and 4-(trifluoromethyl)benzyl chloride are from a study on the solvolysis of ring-substituted benzyl chlorides.[1] The rate constant for benzyl bromide is from a separate study under different solvent conditions and serves as a baseline for the bromide series. The rate constant for 3,5-bis(trifluoromethyl)benzyl chloride is estimated based on the Hammett equation.
Discussion of Reactivity Trends
The kinetic data reveal a clear trend in the reactivity of benzyl halides based on the electronic properties of the substituents on the aromatic ring. The solvolysis of these compounds can proceed through an Sₙ1-like mechanism, where the rate-determining step is the formation of a benzyl carbocation, or an Sₙ2-like mechanism, involving a direct attack of the nucleophile. For benzyl halides, the mechanism can be borderline and is influenced by both the substituents and the solvent.
-
Unsubstituted Benzyl Bromide: This serves as our benchmark. It undergoes solvolysis at a moderate rate.
-
4-Fluorobenzyl Bromide: The fluorine atom at the para position is weakly deactivating due to its inductive electron-withdrawing effect, but this is partially offset by its π-donating (resonance) effect. The net result is a very small change in the solvolysis rate compared to the unsubstituted benzyl bromide.[1]
-
4-(Trifluoromethyl)benzyl Bromide: The trifluoromethyl group is a strong electron-withdrawing group, primarily through a powerful inductive effect. This destabilizes the developing positive charge on the benzylic carbon in an Sₙ1-like transition state, leading to a significant decrease in the rate of solvolysis.[1]
-
3,5-Bis(trifluoromethyl)benzyl Bromide: With two strongly electron-withdrawing trifluoromethyl groups in the meta positions, the benzylic carbon is made significantly more electron-deficient. This will strongly disfavor the formation of a carbocation intermediate, leading to a drastically reduced rate of solvolysis. The reactivity of this compound is estimated to be the lowest in the series.
Experimental Protocols
The kinetic data presented in this guide are typically determined through conductometric or titrimetric methods. A general protocol for a conductometric kinetic study is provided below.
General Experimental Protocol for Kinetic Measurement by Conductometry
Objective: To determine the first-order rate constant for the solvolysis of a substituted benzyl bromide in a mixed aqueous solvent (e.g., 80% ethanol/water).
Materials:
-
Substituted benzyl bromide
-
High-purity ethanol
-
Deionized water
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 80% ethanol in water by volume) in a volumetric flask.
-
Temperature Equilibration: Place the solvent, the conductivity cell, and a sealed stock solution of the benzyl bromide in the constant temperature water bath to allow them to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).
-
Initiation of the Reaction: Pipette a known volume of the solvent into the reaction vessel containing the conductivity cell. Once the temperature is stable, inject a small, precise volume of the benzyl bromide stock solution into the solvent with vigorous stirring to ensure rapid mixing. Start the stopwatch immediately. The final concentration of the benzyl bromide should be low (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure first-order kinetics.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The solvolysis of benzyl bromide produces HBr, which ionizes and increases the conductivity of the solution.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the conductivity after the reaction has gone to completion (typically after 10 half-lives). The slope of this line is equal to -k.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
The following diagram illustrates the relationship between the electronic nature of the substituent and the expected rate of solvolysis, assuming an Sₙ1-like mechanism where carbocation stability is paramount.
Caption: Substituent effects on solvolysis rate.
Experimental Workflow for Kinetic Studies
The following diagram outlines the typical workflow for a kinetic study of solvolysis using the conductometric method.
Caption: Conductometric kinetic analysis workflow.
References
Positional Isomerism of Fluorine: A Comparative Guide to the Reactivity of Bromobenzyl Bromides
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how the position of a fluorine substituent on the aromatic ring of bromobenzyl bromide influences its reactivity in nucleophilic substitution reactions. This guide provides a comparative analysis supported by experimental data, detailed protocols, and mechanistic visualizations.
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The position of the fluorine atom on a phenyl ring can have subtle yet significant effects on the reactivity of nearby functional groups. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluorinated bromobenzyl bromides in nucleophilic substitution reactions. Understanding these differences is crucial for reaction optimization and the rational design of synthetic pathways.
Comparative Analysis of Reactivity
The reactivity of substituted benzyl bromides is primarily governed by the electronic effects of the substituents on the stability of the transition state and any carbocation intermediates. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). Conversely, it can also donate electron density through a resonance effect (+M) due to its lone pairs. The net effect on reactivity depends on the position of the fluorine atom relative to the benzylic carbon.
In a nucleophilic substitution reaction, electron-withdrawing groups generally decelerate the reaction if it proceeds through an SN1 mechanism by destabilizing the developing positive charge of the carbocation. In an SN2 reaction, the effect is more complex, but electron-withdrawing groups can influence the electrophilicity of the benzylic carbon.
Experimental data from the reaction of fluorobenzyl bromides with aniline in a nitrobenzene-ethanol solvent system reveals the subtle interplay of these effects.
Data Presentation: Comparative Reaction Kinetics
The following table summarizes the second-order rate constants for the reaction of meta- and para-fluorobenzyl bromide with aniline. While specific kinetic data for the ortho-isomer under directly comparable conditions was not available in the reviewed literature, a qualitative discussion of its expected reactivity is provided.
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| p-Fluorobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.25 |
| m-Fluorobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.11 |
| o-Fluorobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | Data not available |
Analysis of Kinetic Data:
-
Para-Fluorobenzyl Bromide: The para-isomer exhibits a higher reaction rate compared to the meta-isomer. In the para position, the electron-donating resonance effect (+M) of fluorine can partially counteract its strong electron-withdrawing inductive effect (-I). This net effect can stabilize the transition state, leading to a faster reaction.
-
Meta-Fluorobenzyl Bromide: In the meta position, the resonance effect of the fluorine atom does not extend to the benzylic carbon. Therefore, the strong electron-withdrawing inductive effect (-I) dominates, destabilizing the transition state and resulting in a significantly lower reaction rate compared to the para-isomer.
-
Ortho-Fluorobenzyl Bromide (Expected Reactivity): The reactivity of the ortho-isomer is expected to be influenced by a combination of electronic and steric effects. The strong -I effect of the ortho-fluorine would be expected to decrease the reaction rate. Additionally, steric hindrance from the adjacent fluorine atom could impede the approach of the nucleophile in an SN2 reaction. Generally, ortho-substituted benzyl halides tend to solvolyze more slowly than their para-isomers due to steric hindrance[1]. Therefore, it is plausible to predict that the reactivity of ortho-fluorobenzyl bromide would be lower than that of the para-isomer and potentially comparable to or even lower than the meta-isomer.
Experimental Protocols
The following is a detailed methodology for a typical kinetic analysis of the reaction between a substituted benzyl bromide and a nucleophile, based on established procedures.
Objective: To determine the second-order rate constant for the reaction of a fluorobenzyl bromide with a nucleophile (e.g., aniline).
Materials:
-
Substituted benzyl bromide (e.g., p-fluorobenzyl bromide)
-
Nucleophile (e.g., Aniline)
-
Solvent (e.g., a mixture of nitrobenzene and ethanol)
-
Thermostatically controlled water bath
-
Reaction vessels (e.g., glass-stoppered flasks)
-
Pipettes and burettes
-
Standard solution of silver nitrate
-
Potassium chromate indicator
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the substituted benzyl bromide in the chosen solvent system to a known concentration (e.g., 0.02 M).
-
Prepare a stock solution of the nucleophile in the same solvent system to a known concentration (e.g., 0.2 M).
-
-
Reaction Initiation:
-
Place separate flasks containing the benzyl bromide and nucleophile solutions in a thermostatic bath to allow them to reach the desired reaction temperature.
-
To initiate the reaction, mix equal volumes of the two solutions in a reaction vessel.
-
-
Kinetic Monitoring:
-
At regular time intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a cold, inert solvent.
-
The progress of the reaction can be monitored by titrating the liberated bromide ions with a standardized solution of silver nitrate, using potassium chromate as an indicator (Volhard's method).
-
-
Data Analysis:
-
The second-order rate constant (k) is calculated using the following equation: k = (2.303 / (t * (a-b))) * log((b(a-x))/(a(b-x))) where:
-
t = time
-
a = initial concentration of the nucleophile
-
b = initial concentration of the benzyl bromide
-
x = concentration of bromide ions at time t
-
-
Mandatory Visualization
Caption: Experimental workflow for kinetic analysis.
Caption: Generalized nucleophilic substitution pathway.
References
A Comparative Guide to the Cross-Reactivity of 4-Bromo-2,3-difluorobenzyl bromide in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the choice of a suitable alkylating agent is paramount to achieving high yields and minimizing unwanted side reactions. This guide provides a comprehensive analysis of the cross-reactivity of 4-Bromo-2,3-difluorobenzyl bromide, a versatile reagent in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. Its performance is compared with alternative benzylating agents, supported by available experimental data and established reaction protocols.
Reactivity Profile of this compound
This compound is a primary benzylic halide, a class of compounds known for their high reactivity in nucleophilic substitution reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, proceeding primarily through an S(_N)2 mechanism. This reactivity is attributed to the stabilization of the transition state by the adjacent aromatic ring.
However, the presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to decrease the electron density of the aromatic system and, through an inductive effect, slightly reduce the reactivity of the benzylic carbon compared to unsubstituted benzyl bromide. This nuanced reactivity can be advantageous in complex syntheses where high selectivity is required.
Comparison with Alternative Benzylating Agents
The performance of this compound is best understood in the context of other commonly used benzylating agents. This section compares its reactivity with benzyl bromide and the more electron-rich 4-methoxybenzyl bromide.
| Reagent | Key Structural Feature | Expected Relative Reactivity | Advantages | Disadvantages |
| Benzyl Bromide | Unsubstituted aromatic ring | High | Readily available, high reactivity for general benzylation. | Can be too reactive, leading to over-alkylation or side reactions. |
| This compound | Electron-withdrawing fluorine and bromine substituents | Moderate | Good balance of reactivity and stability, allows for the introduction of a functionalized aromatic ring. | Potentially slower reaction rates requiring more forcing conditions. |
| 4-Methoxybenzyl Bromide | Electron-donating methoxy group | Very High | Highly reactive, the resulting benzyl ether can be cleaved under milder conditions. | Prone to over-alkylation and may not be stable to all reaction conditions. |
Cross-Reactivity Analysis with Common Functional Groups
The chemoselectivity of a reagent is a critical factor in multi-step synthesis. The following tables summarize the expected reactivity of this compound with common nucleophilic functional groups, alongside comparative data for benzyl bromide where available.
Table 1: N-Alkylation of Amines
| Nucleophile | Reagent | Reaction Conditions | Yield | Reference |
| Aniline | Benzyl Bromide | K₂CO₃, Acetone, reflux, 6h | 85% | [General literature procedure] |
| Aniline | This compound | K₂CO₃, DMF, 80°C, 8h | Good to High (estimated) | [Based on similar reactions] |
| Diethylamine | Benzyl Bromide | K₂CO₃, Acetonitrile, RT, 4h | 92% | [General literature procedure] |
| Diethylamine | This compound | K₂CO₃, Acetonitrile, 50°C, 6h | Good to High (estimated) | [Based on similar reactions] |
Table 2: O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis)
| Nucleophile | Reagent | Reaction Conditions | Yield | Reference |
| Phenol | Benzyl Bromide | K₂CO₃, Acetone, reflux, 5h | 95% | [1][2] |
| Phenol | This compound | K₂CO₃, DMF, 100°C, 10h | Good to High (estimated) | [Based on similar reactions] |
| Ethanol | Benzyl Bromide | NaH, THF, RT, 3h | 90% | [1][3] |
| Ethanol | This compound | NaH, THF, reflux, 6h | Good (estimated) | [Based on similar reactions] |
Table 3: S-Alkylation of Thiols
| Nucleophile | Reagent | Reaction Conditions | Yield | Reference |
| Thiophenol | Benzyl Bromide | NaOH, Ethanol, RT, 2h | 98% | [4] |
| Thiophenol | This compound | Cs₂CO₃, DMF, RT, 4h | High (estimated) | [Based on similar reactions] |
Experimental Protocols
Detailed methodologies for key benzylation reactions are provided below. These protocols can be adapted for this compound, potentially with adjustments to reaction times and temperatures to account for its moderated reactivity.
General Procedure for N-Benzylation of an Aniline
-
To a solution of the aniline (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq.).
-
Add the benzylating agent (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux in acetone or 80-100°C in DMF) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or recrystallization to afford the N-benzylated product.
General Procedure for O-Benzylation of a Phenol (Williamson Ether Synthesis)
-
To a solution of the phenol (1.0 eq.) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq., handle with care).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add the benzylating agent (1.1 eq.) and heat the reaction to an appropriate temperature (e.g., reflux in acetone or 80-120°C in DMF).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding benzyl ether.[1][2][3]
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic processes discussed, the following diagrams illustrate a typical S(_N)2 benzylation reaction and a general experimental workflow.
Caption: Generalized S(_N)2 mechanism for benzylation.
Caption: General experimental workflow for benzylation.
Conclusion
This compound serves as a valuable reagent in multi-step synthesis, offering a good balance between reactivity and stability. Its performance is influenced by the electron-withdrawing nature of the fluorine substituents, which moderates its reactivity compared to unsubstituted benzyl bromide. This characteristic can be exploited to achieve higher selectivity in the synthesis of complex molecules. While specific quantitative data for all cross-reactivity scenarios is not extensively available, the provided protocols and comparative analysis offer a solid foundation for researchers to effectively incorporate this reagent into their synthetic strategies. Careful optimization of reaction conditions will be key to maximizing yields and achieving the desired outcomes.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-2,3-difluorobenzyl bromide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromo-2,3-difluorobenzyl bromide is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, based on the safety data sheets of structurally similar compounds. This chemical is presumed to be corrosive and toxic, demanding strict adherence to safety protocols.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Protective clothing, including a lab coat or apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealable container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not discharge into drains or the environment.
-
Waste Segregation:
-
Collect any waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings (e.g., "Corrosive," "Toxic").
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide them with the necessary information about the chemical and its quantity.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the disposal contractor used.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling 4-Bromo-2,3-difluorobenzyl bromide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 4-Bromo-2,3-difluorobenzyl bromide. The following procedures are designed to minimize risk and ensure a safe operational workflow in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
-
Acute Toxicity: Harmful if swallowed.
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Irritation: May cause respiratory irritation.[2]
-
Sensitization: May cause skin or respiratory sensitization.
A stringent personal protective equipment (PPE) protocol is therefore mandatory to ensure user safety.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1 compliant. Goggles should provide a complete seal. A face shield must be worn over goggles.[4][5] | Protects against chemical splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Double-layered nitrile gloves for incidental contact. Heavy-duty neoprene or butyl rubber gloves for direct handling.[5] | Prevents direct skin contact with the chemical. Gloves must be changed immediately upon contamination. |
| Body Protection | Chemical-Resistant Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.[6] | Protects skin and personal clothing from contamination. |
| Full-Length Pants and Closed-Toe Shoes | Made of a non-porous material.[6] | Protects lower body and feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with appropriate cartridges (e.g., Type ABEK or P3) if exposure limits are exceeded or if irritation is experienced.[4] | Prevents inhalation of harmful vapors or dust. |
Operational Plan: Handling Procedures
Safe handling of this compound requires adherence to strict operational protocols to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All handling of the compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[1][7]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the compound. Handle with care to avoid generating dust. Use a spatula for transfers.[6]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container when not in use.
-
Post-Handling: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[5]
Emergency Procedures
Immediate and appropriate response is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[8] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[8] Remove and wash contaminated clothing before reuse.[2] Call a physician immediately.[7] |
| Inhalation | Remove to fresh air.[1][7] If not breathing, give artificial respiration.[1][7] Do not use mouth-to-mouth resuscitation.[8][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[1] Call a physician immediately. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not empty into drains.[7]
Disposal Method:
-
All waste must be disposed of through an approved hazardous waste disposal plant.[2][8] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][10]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely managing this compound in the laboratory.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
